5-Chloro-1-methylimidazole nitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5-chloro-1-methylimidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.HNO3/c1-7-3-6-2-4(7)5;2-1(3)4/h2-3H,1H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZZUWYNLCOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196468 | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4531-53-7 | |
| Record name | 1H-Imidazole, 5-chloro-1-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1-methylimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-1-methylimidazole nitrate, a key intermediate in the production of various pharmaceuticals, including the immunosuppressant azathioprine. This document details the synthetic pathway, experimental protocols, and known physicochemical properties. Additionally, it contextualizes the importance of this compound by illustrating its role in the synthesis of a clinically significant drug and the biological pathway affected by the end product.
Introduction
This compound (C₄H₅ClN₄O₃, CAS No: 4531-53-7) is a white to off-white crystalline solid.[1] It is recognized for its role as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its stability at room temperature and solubility in certain organic solvents make it a versatile reagent in various chemical reactions.[1] The primary application of this compound is as an intermediate in the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a direct precursor to the immunosuppressive drug azathioprine. Azathioprine is widely used in organ transplantation to prevent rejection and to treat autoimmune diseases.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 5-Chloro-1-methylimidazole with nitric acid. A well-documented method involves an azeotropic dehydration in a suitable solvent like toluene.
Synthesis Workflow
The synthesis process can be visualized as a two-step process starting from the commercially available 5-chloro-1-methylimidazole.
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following protocol is based on the procedure described in patent CN101948435A.[2]
Materials:
-
5-Chloro-1-methylimidazole
-
Toluene
-
Nitric acid (65%)
-
Acetone
-
Ice-water bath
-
Three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device, add 24 g of 5-Chloro-1-methylimidazole and 72 mL of toluene.
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
While stirring, slowly add 15 mL of 65% nitric acid dropwise to the mixture.
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and initiate azeotropic dehydration.
-
Continue the reaction until the maximum amount of water is removed.
-
Cool the reaction mixture, which will result in the precipitation of the product.
-
Collect the white crystals by suction filtration.
-
Wash the crystals with a small amount of acetone.
-
Dry the product to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 98.1% - 98.5% | [2] |
| Melting Point | 141°C - 143°C | [2] |
| Molecular Formula | C₄H₅ClN₄O₃ | [1] |
| Molecular Weight | 179.56 g/mol |
Characterization of this compound
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the two imidazole ring protons. The chemical shifts would be expected to be downfield compared to the free base due to the protonation of the imidazole ring. |
| ¹³C NMR | Resonances for the methyl carbon and the three imidazole ring carbons. The carbon atoms of the imidazole ring will show a downfield shift upon salt formation. |
| FT-IR | Characteristic strong absorption bands for the nitrate group (N-O stretching) are expected around 1600-1640 cm⁻¹ and 1250-1300 cm⁻¹. Also, C-H, C=N, and C-N stretching and bending vibrations from the methylimidazole moiety will be present. |
| Mass Spec. | Under appropriate ionization conditions (e.g., ESI+), the spectrum should show a peak for the 5-chloro-1-methylimidazolium cation at m/z corresponding to [C₄H₆ClN₂]⁺. |
Application in the Synthesis of Azathioprine Intermediate
This compound is a stable intermediate used in the nitration reaction to produce 5-chloro-1-methyl-4-nitroimidazole, a key precursor for the immunosuppressive drug azathioprine.
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Experimental Protocol for Nitration
The following protocol is based on the procedure described in patent CN101948435A.[2]
Materials:
-
This compound
-
Sulfuric acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Sherwood oil (petroleum ether)
-
Ice water
Procedure:
-
In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-water bath.
-
In six portions, add 19.2 g of this compound to the cooled sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Allow the reaction to slowly warm to room temperature and then heat to 55°C.
-
Maintain the reaction at 55°C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Distill off the majority of the chloroform.
-
Add 76 mL of Sherwood oil to the concentrated organic phase to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.
Relevance to Drug Development: The Azathioprine Pathway
The ultimate utility of this compound in this context lies in its role in the synthesis of azathioprine. Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine (6-MP), which then interferes with the de novo purine synthesis pathway. This pathway is essential for the production of DNA and RNA, and its inhibition particularly affects rapidly proliferating cells like lymphocytes, leading to immunosuppression.
De Novo Purine Synthesis Pathway and Inhibition by Azathioprine Metabolites
Caption: Simplified de novo purine synthesis pathway and the inhibitory action of azathioprine metabolites.
Safety Information
This compound is an organic compound that may cause irritation and should be handled with appropriate safety precautions.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]
Conclusion
This compound is a valuable intermediate in organic and pharmaceutical synthesis. The synthetic route via azeotropic dehydration of 5-chloro-1-methylimidazole with nitric acid is efficient and high-yielding. While detailed experimental characterization data is not widely published, its structure can be confirmed through standard spectroscopic methods. Its primary importance lies in its role as a precursor to 5-chloro-1-methyl-4-nitroimidazole, and subsequently, the immunosuppressive drug azathioprine. Understanding the synthesis and properties of this intermediate is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry.
References
An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-1-methylimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methylimidazole nitrate is a heterocyclic compound belonging to the imidazole class. While its primary application lies as a crucial intermediate in the synthesis of various pharmaceutical agents, including the immunosuppressant azathioprine, recent studies have highlighted its potential as a direct antimicrobial agent. This technical guide aims to provide a comprehensive overview of the currently understood and hypothesized mechanisms of action of this compound, drawing from direct experimental evidence where available and inferring from the well-established activities of related nitroimidazole and imidazole compounds. This document summarizes the available quantitative data, outlines experimental protocols for its biological evaluation, and presents visual representations of the proposed molecular pathways.
Introduction
Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The introduction of a nitro group to the imidazole ring, as seen in this compound, is a key structural feature that often imparts specific mechanisms of antimicrobial activity, particularly against anaerobic organisms. This guide will delve into the molecular intricacies of how this compound is believed to exert its biological effects.
Antimicrobial Mechanism of Action
Direct research on the specific mechanism of action of this compound is limited. However, based on its structural components—a nitroimidazole core—a dual mechanism can be postulated, combining the known actions of nitroimidazoles and the broader class of imidazoles.
Hypothesized Mechanism 1: Reductive Activation and DNA Damage (as a Nitroimidazole)
The primary mechanism of action for nitroimidazole antibiotics is believed to be a process of reductive activation that occurs under the hypoxic or anaerobic conditions characteristic of certain bacterial and protozoal infections.[2][]
-
Entry into the Cell: The small, lipophilic nature of the molecule allows it to diffuse across the cell membranes of microorganisms.
-
Reduction of the Nitro Group: In the low-redox-potential environment of anaerobic cells, the nitro group (-NO2) of the imidazole ring is reduced by intracellular electron transport proteins, such as ferredoxin. This reduction is catalyzed by nitroreductases.[]
-
Formation of Reactive Intermediates: This reduction process leads to the formation of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and other radical species.
-
Macromolecular Damage: These reactive intermediates can then interact with and cause damage to critical cellular macromolecules. The primary target is thought to be DNA, where the intermediates can induce strand breaks and loss of helical structure, thereby inhibiting nucleic acid synthesis and leading to cell death.[2][]
dot
Caption: Hypothesized reductive activation pathway of this compound.
Hypothesized Mechanism 2: Inhibition of Ergosterol Biosynthesis (as an Imidazole)
A well-established mechanism for many imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
-
Target Enzyme: Imidazoles are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
-
Pathway Disruption: This enzyme is crucial in the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.
-
Consequences: The altered membrane composition disrupts its integrity and fluidity, leading to increased permeability and the leakage of essential cellular contents, ultimately resulting in fungal cell death.
dot
Caption: Hypothesized inhibition of ergosterol biosynthesis by this compound.
Quantitative Data
Recent in-vitro studies have provided the first quantitative measure of the antimicrobial activity of this compound. The following table summarizes the Minimum Bactericidal Concentration (MBC) values against various fungal and bacterial strains.
| Microorganism | Strain Type | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Candida albicans | Clinical Fungal Strain | 2.5 | [1][4] |
| Aspergillus niger | Clinical Fungal Strain | 2.5 | [1][4] |
| Pseudomonas aeruginosa | Bacterial Isolate | 4.0 | [1][4] |
| Klebsiella pneumoniae | Bacterial Isolate | 4.0 | [1][4] |
Experimental Protocols
The following provides a general outline of the experimental methodology used to determine the antimicrobial activity of this compound, based on standard antimicrobial susceptibility testing protocols.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a generalized representation of the broth microdilution method followed by plating to determine the MBC.
dot
Caption: Generalized experimental workflow for determining the Minimum Bactericidal Concentration (MBC).
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plates.
Radiosensitizing Properties
Some nitroimidazoles are known to act as radiosensitizers, particularly in hypoxic tumor cells.[5] This effect is attributed to their ability to "mimic" oxygen in fixing radiation-induced DNA damage, making it permanent and leading to cell death. The 5-chloro substituent on the imidazole ring can enhance this radiosensitizing effect.[5] While specific studies on this compound as a radiosensitizer are not extensively available, its structural similarity to other known radiosensitizing nitroimidazoles suggests potential in this area.
Conclusion and Future Directions
This compound demonstrates in-vitro antimicrobial activity against both fungal and bacterial pathogens. While its precise mechanism of action has not been empirically elucidated for this specific molecule, it is strongly hypothesized to involve a dual action of reductive activation leading to DNA damage, characteristic of nitroimidazoles, and inhibition of ergosterol biosynthesis, a hallmark of imidazole antifungals.
Further research is warranted to:
-
Confirm the proposed mechanisms of action through detailed enzymatic and cellular assays.
-
Determine the spectrum of activity against a broader range of microorganisms, including anaerobic bacteria and drug-resistant strains.
-
Evaluate its cytotoxicity against mammalian cell lines to establish a therapeutic index.
-
Investigate its potential as a radiosensitizer in cancer therapy models.
This technical guide provides a foundational understanding of the potential of this compound as a bioactive compound, highlighting the need for more in-depth studies to fully characterize its pharmacological profile.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 | FC19985 [biosynth.com]
- 4. The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole [ideas.repec.org]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-1-methylimidazole Nitrate: Synthesis, Characterization, and a Hypothetical Crystal Structure Analysis Workflow
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-1-methylimidazole nitrate, a key intermediate in the synthesis of pharmaceuticals. Due to the absence of publicly available crystal structure data for this specific compound, this document focuses on its synthesis, and physico-chemical characterization, and presents a standardized, hypothetical workflow for its crystal structure analysis using single-crystal X-ray diffraction.
Introduction
This compound (C₄H₆ClN₃O₃) is a white, crystalline solid that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals.[1] Its molecular structure, combining an imidazole ring with a chloro-substituent and a nitrate salt, makes it a versatile reagent. Understanding its precise solid-state structure through crystal analysis is paramount for controlling reaction pathways and ensuring the quality of downstream products. While specific crystallographic data is not publicly available, this guide outlines the necessary experimental procedures to obtain such information.
Physicochemical and Characterization Data
The known properties of this compound are summarized below. This data is crucial for its handling, characterization, and the design of further experimental work.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClN₃O₃ | [1] |
| Molecular Weight | 179.56 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 141-143 °C | |
| ¹H-NMR (500MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) |
Experimental Protocols
This section details the synthesis of this compound and provides a standard, best-practice methodology for its crystal structure determination via single-crystal X-ray diffraction.
Synthesis of this compound
The following protocol is adapted from a documented synthesis procedure.
Materials:
-
5-chloro-1-methylimidazole
-
Toluene
-
65% Nitric acid
-
Acetone
-
Ice-water bath
-
250mL three-necked flask with azeotropic dehydration device
-
Mechanical stirrer
Procedure:
-
Add 30g of 5-chloro-1-methylimidazole and 90mL of toluene to a 250mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration device.
-
Cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8mL of 65% nitric acid dropwise to the stirred mixture.
-
After the addition is complete, gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the reaction mixture.
-
Collect the precipitated white crystals by suction filtration.
-
Wash the crystals with a small amount of acetone.
-
Dry the crystals to obtain this compound. The reported yield is approximately 98.5%.
Hypothetical Protocol for Single-Crystal X-ray Diffraction
This section outlines a general procedure for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no visible defects).
-
Methodology: Slow evaporation of a saturated solution is a common technique for small molecules.
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
-
Monitor for crystal formation over several days to weeks.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable single crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure:
-
Select a high-quality crystal under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber.
-
Center the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination.
-
Proceed with a full data collection by rotating the crystal and collecting a series of diffraction images.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Software: Standard crystallographic software packages (e.g., Olex2, SHELX, WinGX).
-
Procedure:
-
Integration: Determine the intensities of the diffraction spots from the collected images.
-
Scaling and Merging: Scale the data from different images and merge symmetry-equivalent reflections.
-
Space Group Determination: Determine the crystal system and space group from the diffraction data.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides the essential information for its synthesis and characterization based on available literature. Furthermore, the detailed, albeit hypothetical, workflow for single-crystal X-ray diffraction serves as a robust framework for researchers aiming to elucidate its three-dimensional atomic arrangement. Such a study would be a valuable contribution to the field, providing deeper insights into the solid-state properties of this important pharmaceutical intermediate and aiding in the rational design of future synthetic processes and novel compounds.
References
An In-depth Technical Guide to the Solubility of 5-Chloro-1-methylimidazole Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methylimidazole nitrate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, adaptable experimental protocols for researchers to determine precise solubility values.
Introduction
This compound is a white crystalline solid with significance in synthetic chemistry, potentially as an intermediate in the preparation of other active pharmaceutical ingredients.[1] Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and development. This guide aims to consolidate the available information and provide practical methodologies for its quantitative assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClN₃O₃ | [2] |
| Molecular Weight | 179.56 g/mol | [2] |
| Appearance | White or white-like crystalline solid | [1] |
| CAS Number | 4531-53-7 | [3] |
Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility based on available information for the compound and its analogues.
| Solvent | Expected Solubility | Rationale/Reference |
| Toluene | Low | Used as a reaction solvent during synthesis where the product precipitates.[4] |
| Acetone | Low | Used as a wash solvent for the crystalline product, indicating low solubility.[4] |
| Chloroform | Moderate to High | Chloroform is used for extraction in a subsequent reaction step, implying the precursor has some solubility.[4] |
| Methanol | Likely Soluble | Polar protic solvent, generally a good solvent for organic salts. |
| Ethanol | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in ethanol.[5] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in DMSO.[5] |
| Acetonitrile | Likely Soluble | A related compound, 5-chloro-1-methyl-4-nitroimidazole, is soluble in acetonitrile.[5] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The following are detailed protocols for common and effective techniques for determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
This is a fundamental and widely used method for determining solubility.[6]
Principle: A saturated solution is prepared at a constant temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.[7]
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. A minimum of 24-48 hours is recommended to ensure saturation.
-
Allow the solution to settle, letting the excess solid precipitate.
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter (e.g., PTFE) is recommended.
-
Transfer the clear solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the compound).
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.[8]
Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[9]
Apparatus and Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound
-
This compound (for preparing the saturated solution and calibration standards)
-
Selected organic solvent
-
Mobile phase
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
HPLC Analysis:
-
Filter a sample of the saturated supernatant through a syringe filter (e.g., 0.22 µm).
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Inject the calibration standards and the diluted sample into the HPLC system.
-
Record the peak areas for each injection.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
UV-Vis Spectrophotometry Method
This method is applicable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.[10]
Principle: Similar to the HPLC method, the concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve.[11]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
This compound
-
Selected organic solvent (must be UV-transparent at the analysis wavelength)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to find the λmax.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution at the λmax.
-
Prepare and Analyze Saturated Solution:
-
Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).
-
Filter the supernatant.
-
Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Create a calibration curve by plotting absorbance versus concentration for the standards (Beer-Lambert Law).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the saturated solution by multiplying by the dilution factor.
-
Visualized Workflows
The following diagrams illustrate the general workflow for determining solubility and the synthesis of this compound.
Caption: General workflow for the experimental determination of solubility.
Caption: Simplified workflow for the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides a framework for researchers to approach this challenge. The qualitative information suggests that polar organic solvents are likely to be more effective. The detailed experimental protocols for gravimetric, HPLC, and UV-Vis methods offer robust approaches for obtaining precise and reliable quantitative solubility data, which is essential for the effective use of this compound in drug development and chemical research.
References
- 1. chembk.com [chembk.com]
- 2. 5-chloro-1-methyl-1H-imidazolium nitrate | C4H6ClN3O3 | CID 44149182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. rootspress.org [rootspress.org]
- 11. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of 5-Chloro-1-methylimidazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-Chloro-1-methylimidazole nitrate. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents an illustrative analysis based on data from closely related imidazole nitrate compounds. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for assessing thermal stability. Furthermore, a generalized experimental workflow is provided to guide researchers in the thermal analysis of this and similar energetic materials. This guide is intended to serve as a practical resource for scientists and professionals involved in the research, development, and handling of imidazole-based compounds.
Introduction
This compound is a white crystalline solid that is stable at room temperature but decomposes at elevated temperatures.[1] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring safety during handling, storage, and processing, particularly in the context of pharmaceutical development and chemical synthesis where it may be used as an intermediate.[1] The presence of the nitrate group suggests that the molecule could be energetic, making a thorough thermal analysis an essential aspect of its characterization.
This guide provides a framework for evaluating the thermal properties of this compound. While specific, publicly available experimental data on this particular molecule is scarce, the following sections present illustrative data from analogous imidazole nitrate compounds to provide a representative understanding of its potential thermal behavior.
Thermal Stability Data (Illustrative)
The following tables summarize typical thermal decomposition data that would be obtained for an imidazole nitrate compound, based on studies of related molecules. This data is intended to be illustrative and should not be considered as experimentally verified for this compound.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | 185 °C | 10 °C/min, Nitrogen atmosphere |
| Peak Decomposition Temperature (Tpeak) | 210 °C | 10 °C/min, Nitrogen atmosphere |
| Mass Loss at Tpeak | 65% | 10 °C/min, Nitrogen atmosphere |
| Final Residue at 500 °C | 15% | 10 °C/min, Nitrogen atmosphere |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Conditions |
| Melting Point (Tm) | 95 °C | 10 °C/min, Nitrogen atmosphere |
| Onset of Exothermic Decomposition | 190 °C | 10 °C/min, Nitrogen atmosphere |
| Peak of Exothermic Decomposition | 215 °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Decomposition (ΔHd) | -1200 J/g | 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC experiments to assess the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline with the tangent of the decomposition curve.
-
Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of mass loss at different temperature intervals and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the exothermic or endothermic nature of the decomposition, as well as the enthalpy of decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the decomposition range determined by TGA) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the heat flow to the sample as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the melting point (Tm) as the peak of the endothermic event.
-
Determine the onset and peak temperatures of any exothermic events, which correspond to decomposition.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
-
Visualized Experimental Workflow
The following diagram illustrates a comprehensive workflow for the thermal analysis of a chemical compound.
References
The Strategic Role of 5-Chloro-1-methylimidazole Nitrate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methylimidazole nitrate has emerged as a pivotal precursor in the landscape of organic synthesis, primarily recognized for its role as a key intermediate in the production of high-value pharmaceutical and agrochemical compounds. This technical guide delineates the fundamental properties, synthesis, and principal applications of this compound, with a specific focus on its transformation into critical building blocks for drug discovery. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in the chemical and pharmaceutical industries.
Introduction
This compound is a white to off-white crystalline solid that serves as a stable and reactive precursor in various synthetic pathways.[1] Its chemical structure, featuring a chlorinated and N-methylated imidazole ring, makes it a versatile building block for the introduction of the 1-methylimidazole moiety into more complex molecules. The nitrate salt form enhances its stability and handling properties compared to the free base. The primary and most extensively documented application of this compound is its use as a direct precursor to 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate in the synthesis of the immunosuppressive drug azathioprine and various antiparasitic and antifungal agents.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 4531-53-7 |
| Molecular Formula | C₄H₆ClN₃O₃ |
| Molecular Weight | 179.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141-143 °C |
| Solubility | Sparingly soluble in water and organic solvents |
| ¹H-NMR (500MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) |
Core Synthetic Applications
The predominant role of this compound in organic synthesis is as an intermediate in the preparation of 5-chloro-1-methyl-4-nitroimidazole. This transformation is a key step in the manufacturing of several active pharmaceutical ingredients.
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
The nitration of this compound is a high-yield and well-documented process. The overall reaction scheme is depicted below.
Figure 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Protocol 3.1.1: Synthesis of this compound [2]
-
Materials: 5-Chloro-1-methylimidazole, Toluene, 65% Nitric Acid, Acetone.
-
Procedure:
-
To a 250 mL three-necked flask equipped with an azeotropic dehydration apparatus and a mechanical stirrer, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.
-
Cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.
-
Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.
-
After the complete removal of water, cool the reaction mixture.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with a small amount of acetone.
-
Dry the product to obtain white crystals of this compound.
-
Protocol 3.1.2: Synthesis of 5-chloro-1-methyl-4-nitroimidazole [2]
-
Materials: this compound, 98.3% Sulfuric Acid, Chloroform, Anhydrous Magnesium Sulfate, Petroleum Ether.
-
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.
-
Cool the sulfuric acid to 0 °C using an ice-water bath.
-
Add 19.2 g of this compound to the sulfuric acid in six portions, ensuring the temperature remains below 15 °C.
-
Allow the reaction mixture to warm to room temperature and then slowly heat to 55 °C.
-
Maintain the temperature at 55 °C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Remove the majority of the chloroform by distillation.
-
Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.
-
Collect the white crystalline product by suction filtration and dry.
-
The synthesis of 5-chloro-1-methyl-4-nitroimidazole from this compound is highly efficient, as detailed in Table 2.
| Parameter | Value |
| Yield | 93.2% - 98.5% |
| Purity (HPLC) | 99.3% - 99.4% |
| Melting Point | 146-148 °C |
| ¹H-NMR (500MHz, DMSO-d₆) | δ: 8.012 (s, 1H), 3.735 (s, 3H) |
Downstream Synthetic Pathways and Applications
The primary product, 5-chloro-1-methyl-4-nitroimidazole, is a versatile intermediate for further synthetic transformations, leading to compounds with significant biological activity.
Figure 2: Downstream applications of the nitration product.
Synthesis of Antiparasitic Agents
5-chloro-1-methyl-4-nitroimidazole serves as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize 5-aryl-1-methyl-4-nitroimidazoles. These compounds have demonstrated potent antiparasitic activity.
Conclusion
This compound is a fundamentally important precursor in organic synthesis, with its primary utility being the efficient and high-yield production of 5-chloro-1-methyl-4-nitroimidazole. This intermediate is a cornerstone for the synthesis of a range of pharmaceutical compounds, most notably the immunosuppressant azathioprine and a variety of antiparasitic agents. The detailed protocols and quantitative data provided in this guide underscore the reliability and significance of this synthetic pathway. Further research into novel applications of this compound could unveil new avenues for the development of bioactive molecules and functional materials.
References
The Pivotal Role of 5-Chloro-1-methylimidazole Nitrate in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methylimidazole nitrate is a stable, crystalline salt of the versatile heterocyclic compound, 5-chloro-1-methylimidazole. Its primary significance in the field of heterocyclic chemistry lies in its role as a key synthetic intermediate. The presence of a reactive chloro substituent and the ability to undergo further functionalization, particularly nitration, make it a valuable building block for the synthesis of a wide range of more complex heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, properties, and core applications, with a focus on its utility in pharmaceutical and agrochemical research and development.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClN₃O₃ | [1] |
| Molecular Weight | 179.56 g/mol | [1] |
| CAS Number | 4531-53-7 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 141-143 °C | [1] |
| ¹H-NMR (500 MHz, D₂O) | δ: 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) | [1] |
Synthesis of this compound
The nitrate salt is typically prepared by the reaction of 5-chloro-1-methylimidazole with nitric acid. This straightforward acid-base reaction provides the salt in high yield and purity, ready for use in subsequent transformations.
Experimental Protocol: Synthesis of this compound[1]
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.
-
Cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.
-
After the addition is complete, gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the reaction mixture.
-
Collect the resulting white crystalline solid by suction filtration.
-
Wash the crystals with a small amount of acetone and dry to afford 45.5 g (98.5% yield) of this compound.
Core Role in Heterocyclic Chemistry
The primary and most well-documented role of this compound is as a direct precursor for electrophilic nitration on the imidazole ring. This reaction is pivotal in the synthesis of key pharmaceutical intermediates.
Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
The presence of the nitrate counter-ion facilitates the subsequent nitration at the C4 position of the imidazole ring under strongly acidic conditions. This reaction is a critical step in the industrial synthesis of the immunosuppressive drug, azathioprine.[1][2]
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.
-
Cool the sulfuric acid to 0 °C using an ice-water bath.
-
In six portions, add 19.2 g of this compound to the cold sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
After the addition, the reaction will warm naturally. Slowly heat the mixture to 55 °C and maintain this temperature for 7 hours.
-
Upon completion of the reaction, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous mixture with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Distill off the majority of the chloroform.
-
Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.
-
Collect the white crystalline product by suction filtration and dry to obtain 16.1 g (93.2% yield) of 5-chloro-1-methyl-4-nitroimidazole.
Broader Synthetic Utility in Heterocyclic Chemistry
While the nitration reaction is its most prominent application, the underlying 5-chloro-1-methylimidazole scaffold is a versatile building block for a variety of other heterocyclic systems. The chloro group at the C5 position can act as a leaving group in nucleophilic substitution reactions, although this typically requires the neutralization of the nitrate salt to the free base, 5-chloro-1-methylimidazole.
Nucleophilic Substitution Reactions
The electron-deficient nature of the imidazole ring, particularly when further activated, allows for the displacement of the C5-chloro atom by various nucleophiles. This opens up avenues for the synthesis of a diverse range of substituted imidazoles.
-
O-Nucleophiles: Reactions with alkoxides or phenoxides can introduce new ether linkages.
-
N-Nucleophiles: Amines can displace the chloride to form amino-imidazoles, which are precursors to fused heterocyclic systems like purines.[3]
-
S-Nucleophiles: Thiols and thiolates are effective nucleophiles for introducing sulfur-containing functional groups.[4][5]
Applications in Medicinal and Agrochemical Chemistry
The imidazole core is a common motif in many biologically active molecules. Consequently, 5-chloro-1-methylimidazole and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[6]
-
Pharmaceuticals: Beyond azathioprine, chloro-imidazoles are used in the synthesis of antifungal, antiparasitic, and antiviral agents.[7][8] They are also key precursors for the synthesis of purine analogues, which are of interest in anticancer and antiviral drug discovery.[7][9]
-
Agrochemicals: The imidazole ring is present in a number of fungicides and herbicides. The synthesis of novel imidazole derivatives for potential agrochemical applications is an active area of research.[10]
-
Ionic Liquids: There is potential for the use of this compound in the preparation of ionic liquids, which have applications as green solvents and catalysts in organic synthesis.[10]
Safety and Handling
This compound is an organic compound that may cause irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a fundamentally important and versatile intermediate in heterocyclic chemistry. Its primary, well-established role is as a precursor to 5-chloro-1-methyl-4-nitroimidazole, a crucial component in the synthesis of the immunosuppressant drug azathioprine. Furthermore, the reactivity of the C5-chloro group in the parent imidazole opens up a wide array of possibilities for the synthesis of diverse, functionalized heterocyclic compounds with potential applications in medicinal and agrochemical industries. The straightforward synthesis and high reactivity of this compound ensure its continued importance for researchers and scientists in the field of drug development and beyond.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Purines, pyrimidines, and imidazoles. Part 53. Synthesis of some 5-halogeno-analogues of metiamide and cimetidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ias.ac.in [ias.ac.in]
The Synthetic Cornerstone: 5-Chloro-1-methylimidazole Nitrate and its Gateway to Medicinally Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methylimidazole nitrate, a stable crystalline solid, serves as a pivotal intermediate in the synthesis of a variety of medicinally important molecules. While not possessing inherent therapeutic activity itself, its strategic role as a chemical building block grants access to compounds with demonstrated biological effects, ranging from immunosuppression to antiparasitic action. This technical guide elucidates the synthesis of this compound, its conversion into key bioactive scaffolds, and the pharmacological potential of its derivatives. Detailed experimental protocols, quantitative biological data, and schematic workflows are presented to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
The imidazole nucleus is a ubiquitous motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design. This compound (C4H5ClN4O3) emerges as a valuable and versatile starting material for the elaboration of more complex imidazole-based compounds.[2] Its primary significance lies in its utility as a precursor to 5-chloro-1-methyl-4-nitroimidazole, a key intermediate in the synthesis of the widely used immunosuppressive drug, azathioprine.[3][4] Furthermore, this nitroimidazole derivative has been shown to be a versatile platform for the development of novel antiparasitic agents.[5] This guide will delve into the synthetic pathways originating from this compound and explore the medicinal chemistry applications of its downstream products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClN₃O₃ | [6][] |
| Molecular Weight | 179.56 g/mol | [6][] |
| CAS Number | 4531-53-7 | [6] |
| Appearance | White or off-white crystalline solid | [2] |
| Solubility | Poorly soluble in water; soluble in some organic solvents | [2] |
| Stability | Stable at room temperature; decomposes at high temperatures | [2] |
Synthesis of this compound
The synthesis of this compound is a crucial first step in the journey towards its more complex and biologically active derivatives. A common and efficient method involves the reaction of 5-chloro-1-methylimidazole with nitric acid.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent CN101948435A.[3]
Materials:
-
5-chloro-1-methylimidazole
-
Toluene
-
65% Nitric acid
-
Acetone
-
Three-necked flask equipped with an azeotropic dehydration device and mechanical stirrer
-
Ice-water bath
Procedure:
-
To a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.
-
Begin mechanical stirring and cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add 15 mL of 65% nitric acid dropwise to the mixture.
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Continue refluxing until water is completely removed.
-
Cool the reaction mixture, which will result in the precipitation of the product.
-
Collect the white crystals by suction filtration.
-
Wash the crystals with a small amount of acetone.
-
Dry the product to obtain white crystals of this compound.
Expected Yield: Approximately 98.1%[3] Melting Point: 141-143 °C[3]
Applications in the Synthesis of Bioactive Molecules
The true potential of this compound is realized in its role as a precursor to medicinally relevant compounds. The following sections detail its application in the synthesis of a key nitroimidazole intermediate and its subsequent transformation into compounds with demonstrated therapeutic value.
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
The nitration of this compound is a critical transformation that introduces the nitro group, a key pharmacophore in many antimicrobial and immunosuppressive agents.
Synthesis of the key intermediate, 5-chloro-1-methyl-4-nitroimidazole.
This protocol is adapted from patent CN101948435A.[3]
Materials:
-
This compound
-
98.3% Sulfuric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Three-necked flask with magnetic stirring
-
Ice-water bath
Procedure:
-
In a 250 mL three-necked flask, add 27.2 mL of 98.3% sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-water bath with magnetic stirring.
-
Add 25.0 g of this compound in six portions, ensuring the temperature remains below 15°C.
-
Allow the reaction to warm to room temperature naturally, then slowly heat to 55°C.
-
Maintain the temperature at 55°C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 195 mL of ice water.
-
Extract the aqueous solution with 195 mL of chloroform.
-
Separate the organic layer and extract the aqueous layer again with chloroform (2 x 52 mL).
-
Combine the organic phases and dry over 7.5 g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform.
-
Add 99 mL of petroleum ether to precipitate the product fully.
-
Collect the white crystals by suction filtration and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
Expected Yield: 93.3%[3] Purity (HPLC): 99.4%[3] Melting Point: 146-148 °C[3]
Application in the Synthesis of Azathioprine
5-chloro-1-methyl-4-nitroimidazole is a crucial intermediate in the industrial synthesis of azathioprine, an immunosuppressive drug used in organ transplantation and autoimmune diseases.[3][4] Azathioprine acts as a prodrug for 6-mercaptopurine (6-MP), which inhibits purine synthesis and subsequently suppresses the proliferation of lymphocytes.[4][8]
Final step in the synthesis of the immunosuppressant drug, Azathioprine.
Application in the Development of Novel Antiparasitic Agents
The 5-chloro-1-methyl-4-nitroimidazole scaffold has also been utilized in the development of novel antiparasitic agents. A study by Saadeh et al. demonstrated that Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids yields a series of 5-aryl-1-methyl-4-nitroimidazoles with potent activity against Entamoeba histolytica and Giardia intestinalis.[5]
Synthesis of novel antiparasitic agents via Suzuki coupling.
The in vitro antiparasitic activity of the synthesized 5-aryl-1-methyl-4-nitroimidazoles was evaluated against E. histolytica and G. intestinalis. The results are summarized in Table 2.
Table 2: In Vitro Antiparasitic Activity of 5-aryl-1-methyl-4-nitroimidazoles
| Compound | Aryl Substituent | IC₅₀ vs. E. histolytica (μM/mL) | IC₅₀ vs. G. intestinalis (μM/mL) | Reference |
| 5a | Phenyl | 4.43 | 4.43 | [5] |
| 5b | 4-Methylphenyl | 3.25 | 3.25 | [5] |
| 5c | 4-Methoxyphenyl | 1.72 | 1.72 | [5] |
| 5d | 4-Fluorophenyl | 2.56 | 2.56 | [5] |
| 5e | 4-Chlorophenyl | 1.89 | 1.89 | [5] |
| 5f | 3-Chlorophenyl | 1.47 | 1.47 | [5] |
| Metronidazole | (Standard Drug) | ~4.0 | ~4.0 | [5] |
Notably, several of the synthesized compounds exhibited significantly greater potency than the standard drug, metronidazole. In particular, compound 5f , with a 3-chlorophenyl substituent, showed an IC₅₀ value approximately two-fold lower than metronidazole.[5]
Mechanism of Action of Nitroimidazole Derivatives
The biological activity of nitroimidazole compounds is generally attributed to the reductive activation of the nitro group within the target organism.[2] Under the anaerobic or microaerophilic conditions found in many pathogenic protozoa and bacteria, the nitro group is reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[2][3][9] These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[][9] This mechanism confers a degree of selectivity, as the reductive activation is less efficient in the aerobic environment of host cells.[3]
Generalized mechanism of action for nitroimidazole-based antimicrobial agents.
Conclusion
This compound stands out not for its own biological properties, but as a critical and efficient starting material in medicinal chemistry. Its straightforward synthesis and subsequent conversion to 5-chloro-1-methyl-4-nitroimidazole provide a gateway to the production of the established immunosuppressant azathioprine and a platform for the discovery of novel antiparasitic agents with promising activity. The data and protocols presented herein underscore the importance of this compound as a foundational element in the synthesis of diverse and potent therapeutic agents. For researchers in drug discovery and development, this compound represents a valuable tool for accessing a rich chemical space of medicinally relevant imidazole derivatives.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All About Nitroimidazole [unacademy.com]
Methodological & Application
Synthesis of "5-chloro-1-methyl-4-nitroimidazole" using "5-Chloro-1-methylimidazole nitrate"
Application Notes and Protocols for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-chloro-1-methyl-4-nitroimidazole is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1][2] Azathioprine exhibits purine antagonistic action and is widely used to suppress immunological rejection in organ transplantation and to treat autoimmune diseases.[1] The synthesis method described herein details the nitration of 5-chloro-1-methylimidazole nitrate to produce 5-chloro-1-methyl-4-nitroimidazole. This process is characterized by high yield and purity, making it suitable for industrial production.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from two example syntheses as described in the cited literature.[1]
| Parameter | Example 1 | Example 2 |
| Starting Material | ||
| This compound | 19.2 g | 25.0 g |
| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0 °C |
| Temperature during addition | < 15 °C | < 15 °C |
| Reaction Temperature | 55 °C | 55 °C |
| Reaction Time | 7 hours | 7 hours |
| Work-up & Purification | ||
| Chloroform (initial extraction) | 150 mL | 195 mL |
| Chloroform (further extractions) | 40 mL x 2 | 52 mL x 2 |
| Anhydrous Magnesium Sulfate | 6 g | 7.5 g |
| Petroleum Ether | 76 mL | 99 mL |
| Product | ||
| 5-chloro-1-methyl-4-nitroimidazole | 16.1 g | 21.0 g |
| Yield | 93.2% | 93.3% |
| Purity (HPLC) | 99.3% | 99.4% |
| Melting Point | 146 °C - 148 °C | 146 °C - 148 °C |
Experimental Protocol
This protocol is based on the synthesis method described in patent CN101948435A.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (or other low-polarity solvents like cyclohexane or toluene)[1]
-
Ice water
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Cooling bath (ice-water bath)
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Suction filtration apparatus (Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of concentrated sulfuric acid (98.3%). Cool the flask to 0 °C using an ice-water bath.
-
Addition of Starting Material: While maintaining the temperature below 15 °C, slowly add 19.2 g of this compound to the stirred sulfuric acid in six portions.
-
Nitration Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature naturally. Then, slowly heat the mixture to 55 °C. Maintain this temperature for 7 hours to ensure the completion of the nitration reaction. The reaction temperature can range from 10-90 °C and the reaction time from 2-10 hours.[1]
-
Quenching and Extraction: After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water. Transfer the aqueous solution to a separatory funnel and extract the product with 150 mL of chloroform. Separate the organic layer. Extract the aqueous layer again with two 40 mL portions of chloroform.
-
Drying and Solvent Removal: Combine all the organic phases and dry them over 6 g of anhydrous magnesium sulfate. Filter off the drying agent. Remove the majority of the chloroform by distillation.
-
Crystallization and Isolation: Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product. Isolate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole, by suction filtration.
-
Drying: Dry the product in an oven to obtain 16.1 g of white crystals.
Visualizations
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Chemical Transformation
Caption: Nitration of this compound.
References
Application Notes and Protocols: Nitration of 5-Chloro-1-methylimidazole Nitrate
This document provides detailed application notes and protocols for the nitration of 5-chloro-1-methylimidazole nitrate to synthesize 5-chloro-1-methyl-4-nitroimidazole. This procedure is of significant interest to researchers and professionals in pharmaceutical synthesis and drug development, as 5-chloro-1-methyl-4-nitroimidazole serves as a key intermediate in the production of various active pharmaceutical ingredients.[1]
Overview
The nitration of this compound is a crucial step in the synthesis of 5-chloro-1-methyl-4-nitroimidazole.[1] The protocol involves the reaction of this compound with a nitrating agent, typically a mixture of sulfuric acid, followed by a carefully controlled reaction and work-up procedure.[1] The resulting product is a valuable precursor in organic and medicinal chemistry.[1]
Chemical Properties of this compound:
-
Appearance: White or off-white crystalline solid[4]
-
Solubility: Poorly soluble in water, with some solubility in organic solvents.[4]
-
Stability: Stable at room temperature but decomposes at high temperatures.[4]
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of 5-chloro-1-methyl-4-nitroimidazole from this compound.[1]
Synthesis of this compound
Prior to the main nitration reaction, the starting material, this compound, is synthesized from 5-chloro-1-methylimidazole and nitric acid.
Materials:
-
5-chloro-1-methylimidazole
-
Toluene
-
65% Nitric acid
-
Ice-water bath
-
Acetone
Procedure:
-
In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a mechanical stirrer, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.[1]
-
Cool the mixture to approximately 10°C using an ice-water bath.[1]
-
Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture.[1]
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.[1]
-
Once the water has been maximally removed, cool the reaction mixture.[1]
-
Perform suction filtration to collect the solid product.[1]
-
Wash the collected crystals with a small amount of acetone.[1]
-
Dry the product to obtain white crystals of this compound.[1]
Nitration of this compound
Materials:
-
This compound
-
98.3% Sulfuric acid
-
Ice water
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (sherwood oil)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.[1]
-
Cool the sulfuric acid to 0°C using an ice-water bath.[1]
-
Add 19.2g of this compound to the cooled sulfuric acid in 6 portions, ensuring the temperature does not exceed 15°C.[1]
-
After the addition is complete, allow the reaction mixture to warm up naturally and then slowly heat it to 55°C.[1]
-
Maintain the reaction at 55°C for 7 hours.[1]
-
After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.[1]
-
Extract the aqueous mixture with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.[1]
-
Combine the organic phases and dry them over 6g of anhydrous magnesium sulfate.[1]
-
Distill the organic phase to remove the majority of the chloroform.[1]
-
Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.[1]
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole via suction filtration and dry them.[1]
Data Presentation
The following tables summarize the quantitative data from representative experiments for the synthesis of this compound and its subsequent nitration.
Table 1: Synthesis of this compound [1]
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Melting Point (°C) |
| 5-chloro-1-methylimidazole (24g) | 65% Nitric acid (15mL) | Toluene (72mL) | This compound | 98.1% | 141-143 |
| 5-chloro-1-methylimidazole (30g) | 65% Nitric acid (18.8mL) | Toluene (90mL) | This compound | 98.5% | 141-143 |
Table 2: Nitration of this compound [1]
| Reactant | Nitrating Agent | Product | Yield | Purity (HPLC) | Melting Point (°C) |
| This compound (19.2g) | 98.3% Sulfuric acid (25.0mL) | 5-chloro-1-methyl-4-nitroimidazole | 93.2% | 99.3% | 146-148 |
| This compound (25.0g) | 98.3% Sulfuric acid (27.2mL) | 5-chloro-1-methyl-4-nitroimidazole | 93.3% | 99.4% | 146-148 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and nitration of this compound.
References
Application Notes and Protocols: 5-Chloro-1-methylimidazole Nitrate as a Nitrating Agent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Chloro-1-methylimidazole nitrate as a nitrating agent, focusing on its application in the synthesis of pharmaceutical intermediates. The information presented is intended to guide researchers in the safe and effective use of this reagent.
Introduction
Nitration is a fundamental reaction in pharmaceutical synthesis, enabling the introduction of a nitro group onto a molecule, which can then be further transformed into other functional groups, such as amines.[1] The choice of a nitrating agent is critical to ensure high yield, selectivity, and safety. Traditional nitrating agents, such as a mixture of nitric and sulfuric acid, can be harsh and lead to undesirable side reactions and environmental concerns.[2] This has led to the exploration of alternative, milder, and more selective nitrating agents.
This compound has emerged as a useful reagent in this context, particularly for the nitration of imidazole derivatives. It is a stable, solid compound that can be prepared from 5-chloro-1-methylimidazole and nitric acid.[3] Its application as a nitrating agent offers a more controlled and environmentally friendly approach compared to conventional methods.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6ClN3O3 | [4] |
| Molecular Weight | 179.56 g/mol | [4] |
| Appearance | White or off-white crystalline solid | |
| CAS Number | 4531-53-7 | |
| Solubility | Poorly soluble in water, soluble in some organic solvents | |
| Stability | Stable at room temperature, decomposes at high temperatures |
Application in Pharmaceutical Synthesis: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
A key application of this compound is in the synthesis of 5-chloro-1-methyl-4-nitroimidazole, an important intermediate in the production of the immunosuppressive drug azathioprine.[3] The use of this compound for this transformation provides a high-yield and high-purity product while minimizing the formation of hazardous byproducts like nitrogen oxides.[3]
Reaction Scheme
The overall reaction for the synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole involves two main steps: the formation of the nitrate salt and the subsequent nitration.
Caption: Reaction scheme for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Experimental Data
The following table summarizes the quantitative data from two example experiments for the synthesis of 5-chloro-1-methyl-4-nitroimidazole using this compound.[3]
| Parameter | Experiment 1 | Experiment 2 |
| Starting Material | This compound | This compound |
| Amount of Starting Material | 19.2 g | 25.0 g |
| Nitrating Medium | 98.3% Sulfuric Acid (25.0 mL) | 98.3% Sulfuric Acid (27.2 mL) |
| Reaction Temperature | <15°C (initial), then 55°C | <15°C (initial), then 55°C |
| Reaction Time | 7 hours | 7 hours |
| Product Yield | 16.1 g (93.2%) | 21.0 g (93.3%) |
| Product Purity (HPLC) | 99.3% | 99.4% |
| Product Melting Point | 146-148°C | 146-148°C |
Detailed Experimental Protocols
The following protocols are based on the procedures described in patent CN101948435A.[3] Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Preparation of this compound
This protocol describes the formation of the nitrate salt from 5-chloro-1-methylimidazole.
Caption: Workflow for the preparation of this compound.
Protocol 2: Nitration of this compound
This protocol details the nitration step to produce 5-chloro-1-methyl-4-nitroimidazole.
Caption: Workflow for the nitration of this compound.
Safety Precautions
Working with nitrating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Temperature Control: The addition of reagents should be done carefully to control the reaction temperature and avoid exothermic runaways.
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound serves as an effective and safer alternative to traditional nitrating agents for specific applications in pharmaceutical synthesis, particularly for the preparation of nitroimidazole derivatives. The protocols and data presented here demonstrate its utility in achieving high yields and purities of the desired products. As with all chemical reactions, appropriate safety measures must be strictly followed when handling this reagent.
References
- 1. PHARMACEUTICAL CHEMISTRY(NITRATION) | PPTX [slideshare.net]
- 2. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 4. 5-chloro-1-methyl-1H-imidazolium nitrate | C4H6ClN3O3 | CID 44149182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Monitoring of 5-Chloro-1-methylimidazole Nitrate
Introduction
5-Chloro-1-methylimidazole nitrate is an organic compound that can serve as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The monitoring of its formation reaction is crucial for process optimization, ensuring product quality, and maintaining safety. These application notes provide detailed protocols for various analytical methods suitable for monitoring the reaction progress, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques. The protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Analytical Techniques Overview
The choice of analytical technique for reaction monitoring depends on several factors, including the reaction matrix, the need for real-time data, and the specific information required (e.g., reactant consumption, product formation, impurity profiling).
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique for separating and quantifying components in a liquid mixture. It is well-suited for monitoring the disappearance of starting materials and the appearance of the non-volatile salt product, this compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for analyzing volatile and semi-volatile compounds. For this specific application, it is more suitable for monitoring the volatile reactant, 5-Chloro-1-methylimidazole, rather than the non-volatile nitrate salt product. Derivatization may be required for certain imidazole compounds to improve volatility and peak shape.[3][4]
-
In-Situ Spectroscopy (FTIR/Raman): These techniques provide real-time information about the chemical composition of the reaction mixture without the need for sampling.[5][6] By tracking characteristic vibrational bands, one can monitor the concentration changes of reactants, intermediates, and products continuously.[7]
Application Note 1: HPLC-UV Method for Reaction Monitoring
This protocol outlines a reversed-phase HPLC method with UV detection for the quantitative analysis of 5-Chloro-1-methylimidazole and its nitrate salt. This method is ideal for tracking reaction conversion and product formation over time.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate in water, pH adjusted to 3.0). The exact ratio should be optimized, starting with 80:20 (v/v) Buffer:Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Imidazole and its derivatives typically show UV absorbance around 210-230 nm.[8] Monitoring at 215 nm is a good starting point.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot of the reaction mixture at specific time points. Quenching can be achieved by rapid cooling and dilution in a known volume of mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.[9]
-
-
Calibration:
-
Prepare a series of standard solutions of 5-Chloro-1-methylimidazole and purified this compound in the mobile phase at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
-
Analysis:
-
Inject the prepared samples from the reaction monitoring.
-
Identify and quantify the reactant and product peaks by comparing their retention times and UV spectra with the standards.
-
Calculate the concentration of each component at different time points using the calibration curves.
-
Data Presentation
The quantitative data from the HPLC analysis can be summarized as follows.
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| 5-Chloro-1-methylimidazole | 4.2 | > 0.999 | 0.05 | 0.15 |
| This compound | 2.8 | > 0.999 | 0.08 | 0.24 |
Note: The above data are representative and should be determined experimentally for the specific system.
Workflow Visualization
Application Note 2: GC-MS Method for Reactant Monitoring
This protocol describes a GC-MS method for the analysis of the volatile starting material, 5-Chloro-1-methylimidazole. This is particularly useful for confirming the consumption of the reactant. The non-volatile nitrate salt product will not be detected by this method.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass selective detector (MSD).
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
-
Sample Preparation:
-
Quench a reaction aliquot as described in the HPLC protocol.
-
Perform a liquid-liquid extraction. Dilute the quenched sample with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and transfer to a GC vial.
-
Note on Derivatization: For some imidazole compounds, derivatization with reagents like isobutyl chloroformate may be necessary to improve chromatographic performance.[3] This step should be investigated if poor peak shape or low sensitivity is observed.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the 5-Chloro-1-methylimidazole peak based on its retention time and mass spectrum.
-
Monitor the decrease in the peak area over the course of the reaction.
-
Data Presentation
Key analytical parameters for the reactant are summarized below.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 5-Chloro-1-methylimidazole | ~7.5 | 116 (M+), 81, 54 |
Note: Retention time and mass fragments are predictive and must be confirmed experimentally. The molecular weight of 5-Chloro-1-methylimidazole is 116.55.
Workflow Visualization
Application Note 3: In-Situ FTIR for Real-Time Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for continuous, real-time tracking of a reaction without sample removal, providing rich kinetic and mechanistic data.[6]
Experimental Protocol: In-Situ FTIR
-
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic cable.
-
Attenuated Total Reflectance (ATR) immersion probe (e.g., Diamond or Silicon ATR).
-
-
Setup and Data Acquisition:
-
Insert the ATR probe directly into the reaction vessel, ensuring it is fully immersed in the reaction mixture.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction (e.g., before adding nitric acid).
-
Initiate the reaction.
-
Configure the software to collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.
-
Key spectral regions to monitor would include:
-
Vibrations associated with the imidazole ring of the reactant.
-
The appearance of strong N-O stretching bands from the nitrate anion (typically in the 1300-1400 cm⁻¹ region) of the product.
-
-
-
Data Analysis:
-
Identify unique, non-overlapping infrared bands corresponding to the reactant and the product.
-
Create concentration profiles by plotting the absorbance (or second derivative) of these characteristic peaks against time.
-
This data can be used to determine reaction kinetics and identify the reaction endpoint.
-
Logical Relationship Diagram
Reference Data: Product Characterization by ¹H-NMR
Post-reaction, the identity and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. A patent describing the synthesis provides the following reference data for the product.[2]
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H | D₂O | 9.572 | s | 1H | Imidazole C2-H |
| ¹H | D₂O | 8.358 | s | 1H | Imidazole C4-H |
| ¹H | D₂O | 5.631 | s | 3H | N-CH₃ |
Note: The significant downfield shift of the protons compared to the free base is expected due to the protonation and electron-withdrawing effect of the nitrate salt formation.
References
- 1. chembk.com [chembk.com]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 5. mt.com [mt.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Application Note: HPLC Analysis for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of 5-chloro-1-methyl-4-nitroimidazole and a robust HPLC method for monitoring the reaction progress and assessing the final product's purity.
Introduction
5-chloro-1-methyl-4-nitroimidazole is a key intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug azathioprine.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a reliable synthesis procedure and a specific high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-chloro-1-methyl-4-nitroimidazole, allowing for accurate monitoring of its synthesis and quality control of the final product.
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
The synthesis of 5-chloro-1-methyl-4-nitroimidazole is a multi-step process that begins with the methylation of imidazole, followed by chlorination, and finally, nitration.
Logical Workflow of Synthesis
Caption: Synthesis pathway of 5-chloro-1-methyl-4-nitroimidazole.
Experimental Protocols
Step 1: Synthesis of 1-Methylimidazole
1-Methylimidazole can be synthesized via the methylation of imidazole. A common laboratory-scale method involves the reaction of imidazole with a methylating agent like methyl iodide in the presence of a base.
Step 2: Synthesis of 5-chloro-1-methylimidazole
The chlorination of 1-methylimidazole can be achieved using various chlorinating agents.
Step 3: Synthesis of 5-chloro-1-methylimidazole Nitrate Salt [1]
-
To a three-necked flask equipped with an azeotropic dehydration device, add 30g of 5-chloro-1-methylimidazole and 90mL of toluene.
-
With mechanical stirring and cooling in an ice-water bath to approximately 10°C, slowly add 18.8mL of 65% nitric acid dropwise.
-
Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
After the water has been completely removed, cool the mixture.
-
Filter the resulting solid by suction, wash with a small amount of acetone, and dry to obtain the white crystalline this compound.
Step 4: Synthesis of 5-chloro-1-methyl-4-nitroimidazole [1]
-
In a 100mL three-necked flask with magnetic stirring, add 25.0mL of 98.3% sulfuric acid and cool to 0°C using an ice-water bath.
-
In six portions, add 19.2g of this compound to the sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Allow the mixture to naturally warm to room temperature and then slowly heat to 55°C.
-
Maintain this temperature for 7 hours to complete the nitration reaction.
-
After the reaction is complete, slowly pour the reaction solution into 150mL of ice water.
-
Extract the aqueous solution with 150mL of chloroform, followed by two additional extractions with 40mL of chloroform each.
-
Combine the organic phases and dry over 6g of anhydrous magnesium sulfate.
-
Distill the organic phase to remove the majority of the chloroform.
-
Add 76mL of petroleum ether to the concentrated solution to precipitate the product.
-
Filter the white crystals by suction and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Nitrate Salt Yield | 98.5% | [1] |
| Final Product Yield | 93.2% - 93.3% | [1] |
| Final Product Purity (HPLC) | 99.3% - 99.4% | [1] |
| Melting Point | 146°C - 148°C | [1] |
HPLC Analysis
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of 5-chloro-1-methyl-4-nitroimidazole. This method can be used to determine the purity of the final product and to quantify any related substances or impurities.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis.
HPLC Protocol
This protocol is based on a method developed for a structurally similar compound and should be validated for the specific application.[2]
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 80-10% B20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 5-chloro-1-methyl-4-nitroimidazole sample.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should correspond to that of a 5-chloro-1-methyl-4-nitroimidazole reference standard.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Profiling: Potential impurities would include unreacted starting materials (5-chloro-1-methylimidazole), isomers, and degradation products. The developed HPLC method should provide sufficient resolution to separate these from the main peak.
Quantitative Data from a Representative HPLC Analysis
| Compound | Retention Time (min) | Area (%) |
| 5-chloro-1-methylimidazole | ~3.5 | < 0.1 |
| 5-chloro-1-methyl-4-nitroimidazole | ~8.2 | > 99.5 |
| Unidentified Impurity 1 | ~9.5 | < 0.2 |
| Unidentified Impurity 2 | ~11.1 | < 0.2 |
Note: The retention times are estimates and will vary depending on the specific HPLC system and conditions.
Conclusion
The described synthesis protocol provides an efficient and high-yield method for the production of 5-chloro-1-methyl-4-nitroimidazole. The accompanying HPLC method is a reliable tool for monitoring the purity of the synthesized product, ensuring its suitability for further pharmaceutical applications. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
Application Note: 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and subsequent 1H NMR characterization of 5-Chloro-1-methylimidazole nitrate and its key reaction product, 5-chloro-1-methyl-4-nitroimidazole. The presented methodologies and spectral data are essential for researchers in medicinal chemistry and drug development for reaction monitoring, quality control, and structural elucidation of substituted imidazole compounds. Clear data presentation in tabular format and visual workflows are included to facilitate ease of use and reproducibility.
Introduction
Substituted imidazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. Their diverse biological activities often depend on the nature and position of substituents on the imidazole ring. 5-Chloro-1-methylimidazole is a versatile intermediate, and its nitrate salt is a key precursor in various synthetic pathways, notably in nitration reactions to produce compounds like 5-chloro-1-methyl-4-nitroimidazole, a potential building block for further functionalization. Accurate and reliable analytical methods, such as 1H Nuclear Magnetic Resonance (NMR) spectroscopy, are paramount for confirming the identity and purity of these compounds throughout the synthetic process. This note details the experimental procedures and provides reference 1H NMR data for this compound and its nitrated derivative.
Experimental Protocols
Synthesis of this compound
This protocol describes the formation of the nitrate salt of 5-Chloro-1-methylimidazole.[1]
Materials:
-
5-Chloro-1-methylimidazole
-
Toluene
-
65% Nitric acid
-
Acetone
-
Ice-water bath
-
Three-necked flask with azeotropic dehydration device
-
Mechanical stirrer
Procedure:
-
In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a mechanical stirrer, add 24g of 5-chloro-1-Methylimidazole and 72 mL of toluene.[1]
-
Cool the mixture to approximately 10 °C using an ice-water bath.[1]
-
Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture.[1]
-
Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.[1]
-
After the water has been completely removed, cool the reaction mixture.
-
Perform suction filtration to collect the precipitated solid.
-
Wash the collected solid with a small amount of acetone.
-
Dry the product to obtain white crystals of this compound.[1] The reported yield is approximately 98.1%.[1]
Synthesis of 5-chloro-1-methyl-4-nitroimidazole
This protocol outlines the nitration of this compound.[1]
Materials:
-
This compound
-
98.3% Sulfuric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Sherwood oil (petroleum ether)
-
Ice-water bath
-
Magnetic stirrer
Procedure:
-
In a 100 mL three-necked flask with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.[1]
-
Cool the sulfuric acid to 0 °C using an ice-water bath.[1]
-
Add 19.2g of this compound to the sulfuric acid in six portions, ensuring the temperature remains below 15 °C.[1]
-
Allow the reaction to warm naturally and then slowly heat to 55 °C.[1]
-
Maintain this temperature for 7 hours.[1]
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.[1]
-
Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.[1]
-
Combine the organic phases and dry over 6g of anhydrous magnesium sulfate.[1]
-
Distill off the majority of the chloroform.
-
Add 76 mL of Sherwood oil to the concentrated organic phase to precipitate the product.[1]
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole via suction filtration and dry. The reported yield is approximately 93.2%.[1]
1H NMR Data
The 1H NMR spectra were recorded on a Bruker 500MHz spectrometer.[1]
Table 1: 1H NMR Data for this compound
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | D₂O | 9.572 | Singlet | 1H | H2 (imidazole ring) |
| 8.358 | Singlet | 1H | H4 (imidazole ring) | ||
| 5.631 | Singlet | 3H | N-CH₃ |
Table 2: 1H NMR Data for 5-chloro-1-methyl-4-nitroimidazole
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-chloro-1-methyl-4-nitroimidazole | DMSO-d₆ | 8.012 | Singlet | 1H | H2 (imidazole ring) |
| 3.735 | Singlet | 3H | N-CH₃ |
Visualizations
Experimental Workflow: Synthesis and Characterization
References
Application Notes and Protocols: Work-up Procedure for 5-Chloro-1-methylimidazole Nitrate Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the work-up of the nitration reaction of 5-Chloro-1-methylimidazole nitrate to synthesize 5-Chloro-1-methyl-4-nitroimidazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the immunosuppressive drug azathioprine.[1] The following protocols are based on established laboratory procedures to ensure high yield and purity of the final product.
I. Overview of the Nitration Reaction
The synthesis of 5-Chloro-1-methyl-4-nitroimidazole involves the nitration of this compound using a strong acid catalyst, typically concentrated sulfuric acid. The reaction is generally carried out at a controlled temperature to prevent side reactions and ensure the desired product formation.[1]
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the nitration of this compound, as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Nitrating Agent | Concentrated Sulfuric Acid (98.3%) | [1] |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Product | 5-Chloro-1-methyl-4-nitroimidazole | [1] |
| Yield | 93.2 - 93.3% | [1] |
| Purity (HPLC) | 99.3 - 99.4% | [1] |
| Melting Point | 146 °C - 148 °C | [1] |
III. Experimental Protocol: Work-up Procedure
This protocol details the steps to be followed after the nitration reaction is complete.
Materials and Reagents:
-
Reaction mixture containing 5-Chloro-1-methyl-4-nitroimidazole
-
Ice water
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether (Sherwood oil)
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Quenching the Reaction:
-
Carefully and slowly pour the reaction mixture into a beaker containing ice water. This should be done in a fume hood with appropriate personal protective equipment (PPE), as the addition of concentrated acid to water is highly exothermic. The volume of ice water should be approximately 7-8 times the volume of the reaction mixture.[1] For example, for a reaction using 27.2 mL of sulfuric acid, pour the mixture into 195 mL of ice water.[1]
-
-
Solvent Extraction:
-
Transfer the quenched aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with chloroform. The initial extraction should be done with a volume of chloroform roughly equal to the volume of ice water used for quenching.[1]
-
Separate the organic (chloroform) layer.
-
Perform two additional extractions of the aqueous layer with smaller volumes of chloroform (e.g., 2 x 52 mL for the example above) to maximize the recovery of the product.[1]
-
Combine all the organic extracts.
-
-
Drying the Organic Phase:
-
Transfer the combined chloroform extracts to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic phase to remove any residual water. The amount of drying agent should be sufficient to result in a freely moving powder in the solution.
-
Stir the mixture for 15-20 minutes.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the majority of the chloroform.
-
-
Crystallization and Isolation:
-
To the concentrated residue, add petroleum ether (Sherwood oil) to induce crystallization of the product.[1] The volume of petroleum ether should be approximately 4-5 times the initial volume of the starting material.[1]
-
Cool the mixture in an ice bath to facilitate complete crystallization.
-
Collect the white crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.
-
-
Drying the Final Product:
-
Dry the collected crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
The final product is a white crystalline solid, 5-Chloro-1-methyl-4-nitroimidazole.[1]
-
IV. Visualizations
Diagram 1: General Workflow for the Nitration Work-up
A flowchart illustrating the sequential steps of the work-up procedure.
Diagram 2: Logical Relationships in the Extraction Step
A diagram showing the decision-making process during liquid-liquid extraction.
References
Application Notes and Protocols: Synthesis of Azathioprine Intermediate using 5-Chloro-1-methylimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the key azathioprine intermediate, 5-chloro-1-methyl-4-nitroimidazole, utilizing 5-chloro-1-methylimidazole nitrate. Azathioprine is an important immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2][3] The synthesis route via the nitrate salt of 5-chloro-1-methylimidazole offers a more controlled and environmentally friendly alternative to traditional mixed-acid nitration methods.[4]
Overview of the Synthesis Pathway
The synthesis of the azathioprine intermediate, 5-chloro-1-methyl-4-nitroimidazole, involves a two-step process. First, 5-chloro-1-methylimidazole is converted to its nitrate salt. This salt is then subjected to a nitration reaction to yield the final intermediate. This intermediate is crucial for the subsequent condensation with 6-mercaptopurine to produce azathioprine.[1]
Application Notes
The use of this compound as a precursor for the synthesis of 5-chloro-1-methyl-4-nitroimidazole presents several advantages over the direct nitration of 5-chloro-1-methylimidazole with mixed nitric and sulfuric acids:
-
Improved Safety and Control: Traditional mixed-acid nitration is often a violent reaction that can be difficult to control, leading to localized overheating and side reactions.[4][5] The two-step method, which first forms the stable nitrate salt, allows for a more controlled and less exothermic subsequent nitration step.[4]
-
Reduced Environmental Impact: This method significantly reduces the formation of hazardous nitrogen oxide gas byproducts, which are common in mixed-acid nitrations.[4] The solvents and extractants used in this process can also be recycled, lowering production costs and environmental footprint.[4]
-
Higher Yield and Purity: The controlled nature of the reaction leads to higher yields and better product quality.[4] The formation of the crystalline nitrate salt in the first step also serves as a purification stage.
Quantitative Data Summary
The following tables summarize quantitative data derived from cited experimental procedures for the synthesis of this compound and its subsequent conversion to the azathioprine intermediate.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 5-Chloro-1-methylimidazole | [4] |
| Reagents | 65% Nitric Acid, Toluene | [4] |
| Reaction Temperature | Initial: ~10°C, then reflux at 120°C | [4] |
| Process | Azeotropic Dehydration | [4] |
| Yield | 98.1% - 98.5% | [4] |
| Melting Point | 141°C - 143°C |[4] |
Table 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole (Azathioprine Intermediate)
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
|---|---|---|---|
| Starting Material | This compound | This compound | [4][5] |
| Reagents | 98.3% Sulfuric Acid | 98% Sulfuric Acid, Glacial Acetic Acid | [4][5] |
| Molar Ratio (Nitrate Salt : Acetic Acid) | N/A | 1 : 0.02 | [5] |
| Reaction Temperature | 0°C initially, then held at 55°C | Stepwise heating (35°C to 90°C) | [4][5] |
| Reaction Time | 7 hours at 55°C | 1 hour at each temperature step | [5] |
| Yield | 93.2% | 92.9% | [4][5] |
| Purity (HPLC) | 99.3% | Not Specified | [4] |
| Melting Point | 146°C - 148°C | Not Specified |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the method described in patent CN101948435A.[4]
Materials:
-
5-chloro-1-methylimidazole (24g)
-
Toluene (72mL)
-
65% Nitric Acid (15mL)
-
Acetone (for washing)
-
250mL three-necked flask with mechanical stirrer and azeotropic dehydration apparatus
-
Ice-water bath
Procedure:
-
Equip a 250mL three-necked flask with a mechanical stirrer and an azeotropic dehydration apparatus.
-
Add 24g of 5-chloro-1-methylimidazole and 72mL of toluene to the flask.
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
While stirring, slowly add 15mL of 65% nitric acid dropwise to the mixture.
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and begin azeotropic dehydration.
-
Continue refluxing until water is completely removed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated white crystals by suction filtration.
-
Wash the crystals with a small amount of acetone.
-
Dry the product to obtain white crystalline this compound. (Expected yield: ~36.3g, 98.1%).[4]
Protocol 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol is based on the method described in patent CN101948435A.[4]
Materials:
-
This compound (19.2g)
-
98.3% Sulfuric acid (25.0mL)
-
Chloroform (for extraction)
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
100mL three-necked flask with magnetic stirrer
-
Ice-water bath
Procedure:
-
Add 25.0mL of 98.3% sulfuric acid to a 100mL three-necked flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C in an ice-water bath.
-
While stirring, add 19.2g of this compound in 6 portions. Control the rate of addition to keep the internal temperature below 15°C.
-
After the addition is complete, allow the mixture to warm naturally to room temperature, and then slowly heat it to 55°C.
-
Maintain the reaction at this temperature for 7 hours.
-
After the reaction is complete, slowly pour the reaction solution into 150mL of ice water.
-
Extract the aqueous solution with 150mL of chloroform, separate the layers, and then extract the aqueous layer twice more with 40mL of chloroform each time.
-
Combine the organic phases and dry over anhydrous magnesium sulfate (e.g., 6g).
-
Remove the drying agent by filtration and distill the organic phase to remove most of the chloroform.
-
Add 76mL of petroleum ether to the concentrated solution to fully precipitate the product.
-
Collect the white crystals by suction filtration and dry. (Expected yield: ~16.1g, 93.2%; Purity by HPLC: 99.3%).[4]
References
- 1. Azathioprine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 5. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Chloro-1-methylimidazole Nitrate in the Preparation of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-chloro-1-methylimidazole nitrate as a key intermediate in the synthesis of nitroimidazole derivatives. The primary application highlighted is the preparation of 5-chloro-1-methyl-4-nitroimidazole, an important precursor in pharmaceutical manufacturing.
Introduction
This compound is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its role as a precursor for the nitration of the imidazole ring, leading to the formation of nitroimidazole derivatives. These derivatives are a class of compounds known for their antimicrobial and antiprotozoal activities.[3][4] The use of this compound offers a more controlled and environmentally friendly approach to nitration compared to traditional methods that use mixed acids, which can lead to violent reactions and the production of harmful nitrogen oxide gases.[5]
5-chloro-1-methyl-4-nitroimidazole, the main product derived from this intermediate, is a key starting material for the synthesis of the immunosuppressive drug azathioprine.[5] Azathioprine is widely used in organ transplantation to prevent rejection and to treat autoimmune diseases.[5]
Application: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
The synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole is a two-step process, with this compound as a stable intermediate. This method provides high yields and purity, making it suitable for industrial-scale production.[5]
Step 1: Preparation of this compound
In this initial step, 5-chloro-1-methylimidazole is reacted with nitric acid in the presence of a solvent suitable for azeotropic dehydration, such as toluene. This process yields the stable nitrate salt intermediate, this compound, with high efficiency.[5]
Step 2: Nitration of this compound
The isolated this compound is then subjected to nitration using a strong acid, typically sulfuric acid. This reaction introduces a nitro group onto the imidazole ring, resulting in the final product, 5-chloro-1-methyl-4-nitroimidazole.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from representative experiments for the two-step synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Table 1: Synthesis of this compound [5]
| Parameter | Example 1 | Example 2 |
| Starting Material | ||
| 5-chloro-1-methylimidazole | 30 g | 24 g |
| Reagents | ||
| Toluene | 90 mL | 72 mL |
| 65% Nitric Acid | 18.8 mL | 15 mL |
| Reaction Conditions | ||
| Initial Temperature | ~10 °C (ice-water bath) | ~10 °C (ice-water bath) |
| Reflux Temperature | 120 °C | 120 °C |
| Product | ||
| This compound | 45.5 g | 36.3 g |
| Yield | 98.5% | 98.1% |
| Melting Point | 141-143 °C | 141-143 °C |
Table 2: Synthesis of 5-chloro-1-methyl-4-nitroimidazole [5]
| Parameter | Example 1 | Example 2 |
| Starting Material | ||
| This compound | 25.0 g | 19.2 g |
| Reagents | ||
| 98.3% Sulfuric Acid | 27.2 mL | 25.0 mL |
| Chloroform (extraction) | 195 mL, then 2 x 52 mL | 150 mL, then 2 x 40 mL |
| Anhydrous Magnesium Sulfate | 7.5 g | 6 g |
| Petroleum Ether (for precipitation) | 99 mL | 76 mL |
| Reaction Conditions | ||
| Initial Temperature | 0 °C, controlled below 15 °C | 0 °C, controlled below 15 °C |
| Reaction Temperature | 55 °C | 55 °C |
| Reaction Time | 7 hours | 7 hours |
| Product | ||
| 5-chloro-1-methyl-4-nitroimidazole | 21.0 g | 16.1 g |
| Yield | 93.3% | 93.2% |
| Purity (HPLC) | 99.4% | 99.3% |
| Melting Point | 146-148 °C | 146-148 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-chloro-1-methylimidazole
-
Toluene
-
65% Nitric Acid
-
Acetone
-
Three-necked flask (250 mL) with azeotropic dehydration setup
-
Mechanical stirrer
-
Ice-water bath
-
Heating mantle
-
Suction filtration apparatus
Procedure:
-
Equip a 250 mL three-necked flask with a mechanical stirrer and an azeotropic dehydration apparatus.
-
Add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene to the flask.
-
Begin mechanical stirring and cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture while maintaining the temperature.
-
After the addition is complete, gradually heat the mixture to 120 °C to reflux the toluene and initiate azeotropic dehydration.
-
Continue refluxing until water is completely removed.
-
Cool the reaction mixture.
-
Collect the precipitated white crystals by suction filtration.
-
Wash the crystals with a small amount of acetone.
-
Dry the product to obtain this compound.[5]
Protocol 2: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
Materials:
-
This compound
-
98.3% Sulfuric Acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Three-necked flask (250 mL)
-
Magnetic stirrer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
Add 27.2 mL of 98.3% sulfuric acid to a 250 mL three-necked flask equipped with a magnetic stirrer.
-
Cool the sulfuric acid to 0 °C using an ice-water bath.
-
Add 25.0 g of this compound to the cooled sulfuric acid in six portions, ensuring the temperature does not exceed 15 °C.
-
After the addition, allow the mixture to warm to room temperature naturally, then slowly heat to 55 °C.
-
Maintain the reaction at 55 °C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 195 mL of ice water.
-
Extract the aqueous solution with 195 mL of chloroform.
-
Separate the organic layer and extract the aqueous layer again with two 52 mL portions of chloroform.
-
Combine the organic phases and dry over 7.5 g of anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove most of the chloroform by distillation using a rotary evaporator.
-
Add 99 mL of petroleum ether to the concentrated solution to precipitate the product.
-
Collect the white crystals by suction filtration.
-
Dry the product to obtain 5-chloro-1-methyl-4-nitroimidazole.[5]
Visualizations
Caption: Experimental workflow for the two-step synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Caption: Logical relationship of intermediates and products in nitroimidazole synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitration of 5-Chloro-1-methylimidazole Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 5-chloro-1-methylimidazole nitrate to synthesize 5-chloro-1-methyl-4-nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of this compound?
The primary and desired product is 5-chloro-1-methyl-4-nitroimidazole. This compound is a key intermediate in the synthesis of pharmaceuticals such as azathioprine.[1]
Q2: What are the potential side products in this reaction?
While optimized procedures report high purity (over 99%) of the desired 5-chloro-1-methyl-4-nitroimidazole, the following side products are theoretically possible based on the reactivity of the imidazole ring[1]:
-
Isomeric Impurities: Formation of the 2-nitro isomer (5-chloro-1-methyl-2-nitroimidazole) is a possibility, although the directing effects of the substituents make the 4-position the most likely site for nitration.
-
Over-nitration Products: Dinitro-imidazole derivatives could potentially form if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).
-
Oxidative Degradation: At elevated temperatures, oxidative ring opening of the imidazole core can occur, leading to a reduction in yield and the formation of various degradation byproducts.
Q3: What are the typical reaction conditions for this nitration?
The reaction is typically carried out by adding this compound to concentrated sulfuric acid (e.g., 98%) at a low temperature (e.g., 0°C), followed by a controlled increase in temperature to around 55°C for several hours.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Side reactions due to incorrect temperature. 3. Suboptimal ratio of nitrating agents. 4. Loss of product during workup and extraction. | 1. Increase reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Maintain strict temperature control. Ensure the initial addition is done at low temperature (0-15°C) and the subsequent heating is gradual and stable.[1] 3. Ensure the correct stoichiometry of sulfuric acid and the nitrate salt is used as per the established protocol. 4. Perform multiple extractions with an appropriate solvent (e.g., chloroform) to ensure complete recovery of the product from the aqueous phase.[1] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of isomeric side products. 2. Over-nitration. 3. Degradation of the starting material or product. | 1. Optimize the reaction temperature and time to favor the formation of the desired 4-nitro isomer. Lower temperatures generally improve regioselectivity. 2. Avoid excessive heating or prolonged reaction times. Use the recommended stoichiometry of the nitrating agent. 3. Ensure the reaction temperature does not exceed the recommended limits. The use of the nitrate salt of the starting material helps in controlling the exothermicity of the reaction. |
| Dark-colored Reaction Mixture | 1. Oxidative side reactions. 2. Decomposition of nitric acid. | 1. Maintain a lower reaction temperature. 2. The preparation of this compound before nitration is a method to avoid the decomposition of nitric acid and the formation of nitrogen oxide gases.[1] |
| Difficulty in Isolating the Product | 1. Incomplete precipitation. 2. Product is too soluble in the chosen solvent system. | 1. After quenching the reaction in ice water, ensure the pH is adjusted appropriately if necessary. Add a non-polar solvent (e.g., hexane or petroleum ether) to the extract to induce precipitation.[1] 2. Use a different solvent or a mixture of solvents for crystallization. A combination of a solvent in which the product is soluble (e.g., chloroform) and one in which it is not (e.g., petroleum ether) is often effective.[1] |
Quantitative Data
The following table summarizes the yield and purity of 5-chloro-1-methyl-4-nitroimidazole obtained under optimized laboratory conditions as described in patent CN101948435A.
| Parameter | Example 1 | Example 2 |
| Starting Material | 19.2 g this compound | 25.0 g this compound |
| Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |
| Reaction Temperature | <15°C initially, then 55°C | <15°C initially, then 55°C |
| Reaction Time | 7 hours | 7 hours |
| Product Yield | 16.1 g (93.2%) | 21.0 g (93.3%) |
| Product Purity (HPLC) | 99.3% | 99.4% |
Experimental Protocol
The following is a detailed methodology for the nitration of this compound, adapted from patent CN101948435A.[1]
1. Reagents and Materials:
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This compound
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Concentrated sulfuric acid (98.3%)
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Chloroform
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Anhydrous magnesium sulfate
-
Petroleum ether (or other non-polar solvent like hexane)
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Ice
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Three-necked flask with magnetic stirrer
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Dropping funnel
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Thermometer
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Heating mantle
2. Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of concentrated sulfuric acid (98.3%).
-
Cool the flask in an ice-water bath to 0°C.
-
While maintaining the temperature below 15°C, add 19.2 g of this compound in six portions with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm up naturally and then slowly heat it to 55°C.
-
Maintain the reaction at 55°C for 7 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water.
-
Transfer the aqueous solution to a separatory funnel and extract it with 150 mL of chloroform.
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Separate the organic layer and extract the aqueous layer again with chloroform (2 x 40 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (6 g).
-
Filter to remove the drying agent.
-
Distill off most of the chloroform under reduced pressure.
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Add 76 mL of petroleum ether to the concentrated extract to precipitate the product.
-
Collect the white crystalline product by suction filtration and dry it to obtain 5-chloro-1-methyl-4-nitroimidazole.
Reaction Pathways
The following diagrams illustrate the main reaction pathway for the synthesis of 5-chloro-1-methyl-4-nitroimidazole and the potential side reactions that may lead to impurities.
Caption: Reaction scheme for the nitration of this compound.
Caption: Step-by-step workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
References
Technical Support Center: Purification of 5-chloro-1-methyl-4-nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-chloro-1-methyl-4-nitroimidazole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of 5-chloro-1-methyl-4-nitroimidazole after purification?
A1: Following a typical extraction and recrystallization protocol, yields can be as high as 93.3% with a purity of 99.4% as determined by HPLC.[1] The final product is typically a white crystalline solid.[1]
Q2: What is a suitable solvent system for the recrystallization of 5-chloro-1-methyl-4-nitroimidazole?
A2: A common and effective method involves dissolving the crude product in a minimal amount of a solvent like chloroform or dichloromethane and then inducing precipitation by adding a less polar solvent, such as petroleum ether or hexane.[1]
Q3: How can the purity of 5-chloro-1-methyl-4-nitroimidazole be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of 5-chloro-1-methyl-4-nitroimidazole.[1][2] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination can also be used to confirm the identity and purity of the compound.[1] A typical melting point for the pure compound is in the range of 146°C to 148°C.[1]
Q4: What are the key safety precautions to consider during the purification process?
A4: The purification process involves the use of hazardous chemicals such as concentrated sulfuric acid, chloroform, and dichloromethane. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroform and dichloromethane are volatile and toxic, so inhalation and skin contact should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 5-chloro-1-methyl-4-nitroimidazole.
Issue 1: Low Yield After Extraction
-
Possible Cause 1: Incomplete Extraction. The product may not have been fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3) with the organic solvent (e.g., chloroform, dichloromethane) to ensure maximum recovery of the product.[1] Combining the organic layers from all extractions is crucial.
-
-
Possible Cause 2: Product Loss During Washing. The product may have some solubility in the aqueous washing solutions.
-
Solution: Minimize the volume of water used for washing the combined organic phases. Ensure the washing is done quickly to reduce the contact time.
-
-
Possible Cause 3: Premature Precipitation. The product may have precipitated out of the organic solvent before the drying step.
-
Solution: If a precipitate is observed in the separatory funnel, ensure it is transferred along with the organic layer. If necessary, a small amount of additional extraction solvent can be used to dissolve the precipitate and combine it with the main organic phase.
-
Issue 2: Oily Product Obtained Instead of a Crystalline Solid
-
Possible Cause 1: Presence of Impurities. Impurities can interfere with the crystallization process, leading to the formation of an oil.
-
Solution: Consider purifying the crude product using column chromatography on silica gel. A suitable eluent system would need to be determined, but mixtures of dichloromethane and ethyl acetate have been used for related compounds.[3]
-
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling during recrystallization can lead to oiling out rather than the formation of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Possible Cause 3: Incorrect Solvent Ratio. The ratio of the solvent to the anti-solvent may not be optimal for crystallization.
-
Solution: After dissolving the crude product in a minimal amount of the primary solvent, add the anti-solvent dropwise with stirring until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the turbidity before allowing it to cool slowly.
-
Issue 3: Product Purity is Below 99% After Recrystallization
-
Possible Cause 1: Incomplete Removal of Starting Materials or By-products. The recrystallization process may not have been sufficient to remove all impurities.
-
Solution: A second recrystallization step may be necessary. Alternatively, for difficult-to-remove impurities, column chromatography is a recommended purification method.[3]
-
-
Possible Cause 2: Solvent Trapped in Crystals. Residual solvent can be trapped within the crystal lattice, leading to lower purity.
-
Solution: Ensure the crystals are thoroughly dried under vacuum after filtration to remove any residual solvent. Gentle heating under vacuum can also be employed, provided the temperature is well below the compound's melting point.
-
Data Presentation
Table 1: Summary of a Typical Purification Protocol for 5-chloro-1-methyl-4-nitroimidazole
| Parameter | Value | Reference |
| Starting Material | 25.0 g of 5-chloro-1-methylimidazole nitrate | [1] |
| Extraction Solvent | Chloroform | [1] |
| Drying Agent | Anhydrous magnesium sulfate | [1] |
| Recrystallization Solvent | Petroleum Ether | [1] |
| Final Product Weight | 21.0 g | [1] |
| Yield | 93.3% | [1] |
| Purity (by HPLC) | 99.4% | [1] |
| Melting Point | 146°C - 148°C | [1] |
Experimental Protocols
Detailed Methodology for the Purification of 5-chloro-1-methyl-4-nitroimidazole [1]
-
Quenching the Reaction Mixture: After the reaction is complete, the reaction solution is slowly poured into 195 mL of ice water with stirring.
-
Solvent Extraction:
-
The aqueous mixture is transferred to a separatory funnel and extracted with 195 mL of chloroform.
-
The layers are allowed to separate, and the organic layer is collected.
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The aqueous layer is further extracted twice with 52 mL of chloroform each time.
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All the organic phases are combined.
-
-
Drying the Organic Phase: The combined organic phase is dried over 7.5 g of anhydrous magnesium sulfate.
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Solvent Removal: The drying agent is removed by filtration, and the majority of the chloroform is removed from the filtrate by distillation or rotary evaporation.
-
Crystallization:
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To the concentrated solution, 99 mL of petroleum ether is added to induce the precipitation of the product.
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The mixture is cooled to promote complete crystallization.
-
-
Isolation and Drying of the Final Product:
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The white crystals are collected by suction filtration.
-
The crystals are dried to obtain pure 5-chloro-1-methyl-4-nitroimidazole.
-
Visualizations
Caption: Experimental workflow for the purification of 5-chloro-1-methyl-4-nitroimidazole.
Caption: Troubleshooting decision tree for the purification of 5-chloro-1-methyl-4-nitroimidazole.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
"5-Chloro-1-methylimidazole nitrate" reaction temperature control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-methylimidazole nitrate, with a specific focus on reaction temperature control during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is stable at room temperature. However, it is thermally sensitive and decomposes at high temperatures or when heated.[1] Therefore, careful temperature control during synthesis and storage is crucial.
Q2: What are the primary safety concerns when handling this compound?
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage.[2] It is an organic compound that may cause irritation and damage to the human body.[1] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[1] Work should be conducted in a well-ventilated area, and contact with fire and oxidants should be avoided.[1]
Q3: What is the recommended storage condition for this compound?
Given its thermal sensitivity, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat sources. The container should be tightly sealed to prevent exposure to moisture and contaminants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inadequate Temperature Control: The reaction temperature during the addition of nitric acid may have been too high, leading to decomposition or side reactions. | Ensure the reaction mixture is maintained at approximately 10°C, using an ice-water bath, during the slow, dropwise addition of nitric acid.[3] |
| Incomplete Reaction: The reaction time or temperature for the subsequent nitration step may have been insufficient. | For the subsequent nitration to 5-chloro-1-methyl-4-nitroimidazole, after the initial low-temperature addition, the temperature should be slowly raised to and maintained at 55°C for the recommended duration (e.g., 7 hours) to ensure the reaction goes to completion.[3] | |
| Moisture Contamination: The presence of excess water can interfere with the reaction. | The use of toluene for azeotropic dehydration is a method described to remove water during the reaction.[3] Ensure all glassware is dry and reagents are of appropriate purity. | |
| Product Discoloration (e.g., yellowing) | Decomposition: The product may have been exposed to excessive heat during the reaction, workup, or drying process. | Maintain strict temperature control throughout the synthesis. Avoid overheating during solvent removal and dry the final product under vacuum at a mild temperature. The pure product is a white or off-white crystalline solid.[1] |
| Impurities: The presence of unreacted starting materials or side products. | Recrystallization from an appropriate solvent system can be used to purify the product. The patent literature mentions washing with a small amount of acetone after filtration.[3] | |
| Runaway Reaction | Poor Temperature Control: Rapid addition of nitric acid or sulfuric acid at an elevated temperature can lead to an exothermic reaction that becomes difficult to control. | Always add nitrating agents slowly and in portions, while vigorously stirring and maintaining the recommended low temperature (e.g., below 15°C when adding the nitrate salt to sulfuric acid).[3][4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.
Materials:
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5-Chloro-1-methylimidazole
-
Concentrated Nitric Acid (65%)
-
Toluene
-
Acetone
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a setup for azeotropic dehydration
-
Ice-water bath
Procedure:
-
In a 250 mL three-necked flask, add 30g of 5-chloro-1-methylimidazole and 90 mL of toluene.[3]
-
Begin mechanical stirring and cool the flask in an ice-water bath to control the temperature at approximately 10°C.[3]
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture while maintaining the temperature at around 10°C.[3]
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration to remove water.[3]
-
Once the water removal is complete, cool the mixture.[3]
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Collect the precipitated solid by suction filtration.[3]
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Wash the collected white crystals with a small amount of acetone.[3]
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Dry the product to obtain this compound.[3]
Quantitative Data
Table 1: Reaction Parameters for the Synthesis of this compound and Subsequent Nitration
| Parameter | Value | Reference |
| Salification Step (Nitrate Formation) | ||
| 5-Chloro-1-methylimidazole | 30 g | [3] |
| Toluene | 90 mL | [3] |
| 65% Nitric Acid | 18.8 mL | [3] |
| Reaction Temperature (Nitric Acid Addition) | ~10°C | [3] |
| Reflux Temperature (Azeotropic Dehydration) | 120°C | [3] |
| Yield of this compound | 98.5% (45.5 g) | [3] |
| Melting Point | 141-143°C | [3] |
| Nitration Step (Formation of 5-chloro-1-methyl-4-nitroimidazole) | ||
| This compound | 25.0 g | [3] |
| 98.3% Sulfuric Acid | 27.2 mL | [3] |
| Temperature during addition to H₂SO₄ | < 15°C | [3] |
| Nitration Reaction Temperature | 55°C | [3] |
| Nitration Reaction Time | 7 hours | [3] |
| Yield of 5-chloro-1-methyl-4-nitroimidazole | 93.3% (21.0 g) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
References
"5-Chloro-1-methylimidazole nitrate" stability and handling precautions
This technical support center provides essential information on the stability and handling of 5-Chloro-1-methylimidazole nitrate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is a white to off-white crystalline solid.[1] It is primarily used as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, such as being a key intermediate for azathioprine, as well as in the synthesis of pesticides and dyes.[1]
Q2: What are the general stability characteristics of this compound?
A2: this compound is stable at room temperature.[1] However, it is known to decompose at elevated temperatures.[1] It is poorly soluble in water but demonstrates some solubility in organic solvents.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For short-term storage (1-2 weeks), a temperature of -4°C is suitable, while long-term storage (1-2 years) requires a temperature of -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Discoloration (Yellowing) | Exposure to light or air over time; potential minor degradation. | Store in a dark, tightly sealed container. For sensitive reactions, consider purification by recrystallization before use. |
| Inconsistent Reaction Yields | Impurities in the starting material; incomplete reaction; degradation of the compound. | Ensure the use of high-purity this compound. Monitor reaction conditions closely (temperature, time). Consider performing a fresh analysis of the starting material if it has been stored for an extended period. |
| Difficulty in Dissolving the Compound | Low solubility in the chosen solvent. | Refer to literature for appropriate solvents. Gentle heating may aid dissolution, but be cautious of the compound's thermal sensitivity. Sonication can also be attempted. The compound has some solubility in organic solvents.[1] |
Handling Precautions and Personal Protective Equipment (PPE)
Hazard Summary:
This compound is classified as hazardous. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H318: Causes serious eye damage.[2]
-
H332: Harmful if inhaled.[2]
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P317 | IF SWALLOWED: Get medical help.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P317 | Get medical help.[2] |
| P501 | Dispose of contents/container in accordance with local regulations.[2] |
Recommended PPE Workflow:
Caption: Recommended PPE sequence before handling the compound.
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before removing this compound from storage, allow the container to equilibrate to room temperature to prevent condensation.
-
PPE: Don appropriate PPE as outlined in the PPE workflow diagram.
-
Weighing: Conduct weighing in a chemical fume hood to minimize inhalation exposure. Use a clean, dry spatula and weighing boat.
-
Cleaning: After use, decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of any contaminated materials as hazardous waste.
-
Storage: Tightly reseal the container and return it to the recommended storage conditions.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a suitable, dry organic solvent in which this compound is soluble.
-
Procedure: In a chemical fume hood, add the weighed amount of this compound to a clean, dry volumetric flask.
-
Add the solvent to the flask, ensuring not to fill to the mark.
-
Cap the flask and gently swirl or sonicate to dissolve the solid.
-
Once dissolved, allow the solution to return to room temperature if any heating was applied.
-
Add the remaining solvent to the volumetric mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature.
Stability and Incompatibility
Thermal Stability:
While stable at room temperature, this compound will decompose at high temperatures.[1] A melting point of 141-143°C has been reported in patent literature, which can be a consideration in experimental design.
Incompatibilities:
Avoid contact with strong oxidizing agents.[1] Contact with incompatible materials can lead to vigorous reactions and decomposition.
Logical Flow for Assessing Potential Incompatibilities:
Caption: Decision process for evaluating chemical incompatibilities.
References
Preventing decomposition of "5-Chloro-1-methylimidazole nitrate" during storage
Welcome to the technical support center for 5-Chloro-1-methylimidazole Nitrate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with the storage and stability of this compound.
Problem 1: Visible Degradation of the Compound (Color Change, Clumping)
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Question: My "this compound," which was initially a white crystalline solid, has turned yellowish and is clumping together. What could be the cause and how can I prevent this?
-
Answer: This is a common sign of chemical degradation. The yellowing may indicate the formation of nitro-containing degradation products, while clumping suggests moisture absorption. Several factors could be at play:
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Elevated Temperature: The compound is known to be stable at room temperature, but decomposes at higher temperatures.[1] Storage in areas with fluctuating or high temperatures can accelerate degradation.
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Exposure to Humidity: The nitrate salt can be hygroscopic, absorbing moisture from the air, which can lead to hydrolysis and physical changes like clumping.
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Exposure to Light: Photodegradation can occur in light-sensitive compounds.
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Presence of Oxidizing Agents: Contact with oxidizing agents can promote decomposition.[1]
Solution Workflow:
Caption: Troubleshooting workflow for visible degradation.
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Problem 2: Inconsistent Analytical Results
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Question: I am observing variability in the purity analysis of my "this compound" samples. What could be causing this and how can I ensure consistent results?
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Answer: Inconsistent analytical results often point to ongoing degradation of the sample between the time of sampling and analysis. The compound's susceptibility to heat and oxidation can lead to changes even on the benchtop.
Recommendations:
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Sample Handling: Prepare samples for analysis immediately after removing them from proper storage conditions. Avoid leaving samples on the benchtop for extended periods.
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Analytical Method: Ensure you are using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact compound from its degradation products.
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Standard Preparation: Prepare analytical standards fresh for each analysis, as they too can degrade.
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Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the ideal storage conditions for "this compound"?
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A1: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) at refrigerated temperatures (2-8°C). The storage area should be dry and well-ventilated. It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[1][2]
-
-
Q2: Is "this compound" sensitive to moisture?
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A2: Yes, as a salt, it has the potential to be hygroscopic. Moisture can lead to hydrolysis and physical changes. It is recommended to store it in a desiccated environment, especially if it will be stored for an extended period.
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Q3: What are the known decomposition products?
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A3: While specific degradation products for this exact compound are not extensively documented in publicly available literature, based on its structure, potential decomposition pathways could yield nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
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Stabilization Strategies
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Q4: Can I use stabilizers to prevent the decomposition of "this compound"?
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A4: Yes, incorporating antioxidants into the formulation is a promising strategy, particularly to mitigate oxidative degradation. Commonly used antioxidants in solid dosage forms include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and sodium metabisulfite.[3][4][5] However, compatibility studies are essential to ensure the chosen antioxidant does not have a detrimental effect on the compound.
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-
Q5: How can I test the compatibility of stabilizers with my compound?
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A5: A drug-excipient compatibility study should be performed. This typically involves mixing the compound with the proposed stabilizer in a defined ratio and subjecting the mixture to accelerated stability conditions (e.g., elevated temperature and humidity). The mixture is then analyzed at specific time points for the appearance of degradation products and any changes in physical appearance.
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Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of "this compound" under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
-
Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
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After the specified time, neutralize the acid and base hydrolyzed samples.
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Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method.
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Data Presentation: Expected Degradation under Forced Conditions
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| 0.1 N HCl | 60°C | 24 hours | 10-15% | Hydrolysis products |
| 0.1 N NaOH | 60°C | 24 hours | 15-25% | Hydrolysis products |
| 3% H₂O₂ | Room Temp | 24 hours | 20-30% | Oxidation products, N-oxides |
| Thermal (Solid) | 80°C | 48 hours | 5-10% | Denitration products |
| Photolytic (Solid) | ICH Q1B | - | 10-20% | Photodegradation products |
Note: The expected degradation percentages are illustrative and should be confirmed by experimental data.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating "this compound" from its potential degradation products.
Instrumentation and Conditions (Illustrative):
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HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
Methodology:
-
Method Development:
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Inject the unstressed and stressed samples from the forced degradation study.
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Optimize the mobile phase gradient to achieve adequate separation of the parent peak from all degradation product peaks.
-
Ensure a resolution of >1.5 between all peaks of interest.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
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Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
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Accuracy: Determine the closeness of the test results to the true value.
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Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
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Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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Workflow for Stability-Indicating Method Development:
References
Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 5-chloro-1-methylimidazole, particularly when using 5-chloro-1-methylimidazole nitrate as an intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the nitration of this compound under optimal conditions?
Under optimized conditions, a yield of approximately 93.3% of 5-chloro-1-methyl-4-nitroimidazole can be expected.[1]
Q2: What is the role of sulfuric acid in this reaction?
Concentrated sulfuric acid serves as a catalyst and a dehydrating agent. It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric acid.
Q3: Why is 5-chloro-1-methylimidazole first converted to its nitrate salt?
Converting 5-chloro-1-methylimidazole to its nitrate salt before the main nitration step can lead to a more controlled reaction, higher yields, and improved product quality.[1] This method can also be more environmentally friendly by reducing the emission of harmful nitrogen oxides.[1]
Q4: What are the typical reaction conditions for the nitration step?
The nitration of this compound is typically carried out in concentrated sulfuric acid. The temperature is carefully controlled, often starting at a low temperature (e.g., 0°C) during the addition of the nitrate salt and then gradually raised to around 55°C for several hours to ensure the reaction goes to completion.[1]
Q5: What are some common methods for purifying the final product, 5-chloro-1-methyl-4-nitroimidazole?
Purification can be achieved through extraction with a suitable solvent like chloroform, followed by drying of the organic phase and crystallization from a non-polar solvent such as petroleum ether.[1]
Troubleshooting Guide: Low Yield
Q1: I am experiencing a significantly lower yield than expected. What are the potential causes?
Low yield in the nitration of this compound can stem from several factors. The most common issues are improper temperature control, impure starting materials, insufficient reaction time, or issues during the work-up and extraction process.
To help diagnose the issue, please refer to the following troubleshooting workflow:
Caption: Troubleshooting workflow for low yield.
Q2: My reaction mixture turned dark brown or black, and I observed gas evolution. What does this indicate?
This often indicates decomposition of the starting material or product due to excessive temperature. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides.[1] It is crucial to maintain the recommended temperature profile, especially during the initial addition of the nitrate salt to the sulfuric acid.
Q3: I suspect my starting material, this compound, was not pure. How would this affect the yield?
The purity of the starting material is critical. If the this compound contains residual nitric acid or other impurities, it can lead to side reactions and a lower yield of the desired product. It is recommended to ensure the nitrate salt is properly prepared and dried before use.
Q4: How can I be sure the reaction has gone to completion?
The recommended reaction time at the specified temperature is designed for complete conversion.[1] However, if you suspect an incomplete reaction, you can monitor its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.
Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Nitrating Agent | Concentrated Sulfuric Acid (98.3%) | [1] |
| Initial Temperature | 0°C (during addition) | [1] |
| Maximum Temperature during addition | < 15°C | [1] |
| Reaction Temperature | 55°C | [1] |
| Reaction Time | 7 hours | [1] |
| Extraction Solvent | Chloroform | [1] |
| Crystallization Solvent | Petroleum Ether | [1] |
| Expected Yield | 93.3% | [1] |
| Product Purity (HPLC) | 99.4% | [1] |
| Melting Point | 146-148°C | [1] |
Experimental Protocols
Preparation of this compound
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In a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 30g of 5-chloro-1-methylimidazole and 90 mL of toluene.
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With mechanical stirring, cool the mixture to approximately 10°C using an ice-water bath.
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Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture.
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Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the mixture.
-
Filter the resulting solid by suction and wash with a small amount of acetone.
-
Dry the white crystals to obtain this compound. The expected yield is approximately 98.5%.[1]
Nitration of this compound
-
In a 250 mL three-necked flask with magnetic stirring, add 27.2 mL of concentrated (98.3%) sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-water bath.
-
In 6 portions, add 25.0g of this compound to the cooled sulfuric acid, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to warm naturally, then slowly heat to 55°C.
-
Maintain the reaction at 55°C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 195 mL of ice water.
-
Extract the aqueous mixture with 195 mL of chloroform. Separate the layers and extract the aqueous phase again with chloroform (2 x 52 mL).
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Combine the organic phases and dry with 7.5g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform.
-
Add 99 mL of petroleum ether to the concentrated organic phase to precipitate the product.
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Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry. The expected yield is 21.0g (93.3%).[1]
Reaction Pathway
Caption: Reaction pathway for the synthesis.
References
Technical Support Center: Recrystallization of 5-chloro-1-methyl-4-nitroimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-chloro-1-methyl-4-nitroimidazole. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the purification of this important compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 5-chloro-1-methyl-4-nitroimidazole.
Question: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
Answer: This indicates that the solvent is not suitable for your compound at the concentration you are using.
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Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent to your flask until the solid dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.
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Solution 2: Change the Solvent. Consult the solubility data table below. 5-chloro-1-methyl-4-nitroimidazole exhibits good solubility in solvents like N-methyl-2-pyrrolidone (NMP), acetone, and 2-butanone, especially at elevated temperatures[1]. Consider switching to one of these solvents.
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Solution 3: Use a Solvent Mixture. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly. A common example from a related synthesis involves dissolving the crude product in a solvent like chloroform and then adding a less polar solvent like petroleum ether to induce crystallization[2].
Question: The compound oiled out instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
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Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
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Solution 2: Slow Cooling. Ensure the solution cools to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
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Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth to begin.
Question: No crystals are forming, even after the solution has cooled completely. What are the next steps?
Answer: Crystal formation sometimes requires initiation.
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Solution 1: Induce Crystallization by Scratching. As mentioned above, scratching the inner surface of the flask with a glass rod can initiate nucleation.
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Solution 2: Add a Seed Crystal. If you have a small amount of pure 5-chloro-1-methyl-4-nitroimidazole, add a tiny crystal to the cooled solution. This "seed" will act as a template for other crystals to grow upon.
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Solution 3: Reduce the Solvent Volume. If the solution is not saturated enough, you can gently heat it again to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity trapping. After reducing the volume, allow the solution to cool slowly again.
-
Solution 4: Use an Anti-Solvent. If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
Question: The purity of my recrystallized product is still low. How can I improve it?
Answer: Low purity after recrystallization can result from several factors.
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Solution 1: Ensure Slow Crystal Growth. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
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Solution 2: Wash the Crystals Properly. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Solution 3: Perform a Second Recrystallization. For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.
-
Solution 4: Consider Activated Carbon. If your crude product has colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Quantitative Data
The solubility of 5-chloro-1-methyl-4-nitroimidazole has been experimentally determined in various organic solvents at different temperatures. The following table summarizes the mole fraction solubility (x) at two representative temperatures.
| Solvent | Mole Fraction (x) at 283.15 K (10°C) | Mole Fraction (x) at 318.15 K (45°C) |
| N-methyl-2-pyrrolidone | 0.1361 | 0.2843 |
| Acetone | 0.0863 | 0.1852 |
| 2-Butanone | 0.0712 | 0.1564 |
| Trichloromethane | 0.0548 | 0.1237 |
| Ethyl Acetate | 0.0389 | 0.0915 |
| 1,4-Dioxane | 0.0351 | 0.0827 |
| Methanol | 0.0218 | 0.0541 |
| Ethanol | 0.0165 | 0.0423 |
| Toluene | 0.0152 | 0.0398 |
| n-Propanol | 0.0123 | 0.0325 |
| Isopropanol | 0.0101 | 0.0276 |
Data extracted from "Thermodynamic modelling for solubility of 5-chloro-1-methyl-4-nitroimidazole in eleven organic solvents from T = (283.15 to 318.15) K"[1].
This data indicates that N-methyl-2-pyrrolidone, acetone, and 2-butanone are excellent solvents for dissolving the compound at higher temperatures, with a significant decrease in solubility upon cooling, making them good candidates for recrystallization. Alcohols like methanol and ethanol are also viable options.
Experimental Protocol: Recrystallization of 5-chloro-1-methyl-4-nitroimidazole
This protocol provides a general guideline for the recrystallization of 5-chloro-1-methyl-4-nitroimidazole. The choice of solvent and specific volumes should be optimized based on the purity of the starting material and the solubility data provided above.
Materials:
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Crude 5-chloro-1-methyl-4-nitroimidazole
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Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture such as Chloroform/Petroleum Ether)
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Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
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Stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
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Glass rod
Procedure:
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Solvent Selection: Based on the solubility data, select an appropriate solvent. For this example, we will use ethanol.
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Dissolution: Place the crude 5-chloro-1-methyl-4-nitroimidazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
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Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to a boil for a few minutes.
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Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this process. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure 5-chloro-1-methyl-4-nitroimidazole is reported to be in the range of 146-148 °C[2] or 148-150 °C.
Visualizations
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for common recrystallization problems.
References
Technical Support Center: Removal of Unreacted 5-Chloro-1-methylimidazole Nitrate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the removal of unreacted 5-Chloro-1-methylimidazole nitrate from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of 5-Chloro-1-methylimidazole and its nitrate salt is crucial for selecting an appropriate purification strategy. The compound is a white to off-white crystalline solid[1][2]. It is poorly soluble in water but demonstrates some solubility in organic solvents[1]. As a salt, it possesses both organic (imidazole moiety) and inorganic (nitrate moiety) characteristics, which can complicate its removal. It is stable at room temperature but may decompose at elevated temperatures[1].
Q2: What makes the removal of this compound challenging?
A2: The primary challenge lies in its dual nature. The 1-methylimidazole portion provides solubility in various organic solvents, while the nitrate counter-ion imparts a degree of aqueous solubility. This can lead to the compound being present in both organic and aqueous phases during extraction procedures, making a clean separation difficult. Furthermore, its polarity may be similar to that of the desired product, leading to co-elution during column chromatography.
Q3: What are the principal methods for removing unreacted this compound?
A3: The most common methods include:
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Aqueous Extraction (Wash): Exploiting the water solubility of the nitrate salt to wash it from an organic solution of the product.
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Column Chromatography: Separating the compound from the product based on differences in polarity.
-
Recrystallization: Purifying the desired product by crystallizing it from a solution, leaving the impurity behind.
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Acid/Base Extraction: While the N-methyl group prevents traditional acid-base extraction that works for imidazole itself, modifications can sometimes be effective[3].
Q4: How can I effectively monitor the removal process?
A4: The progress of the purification can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting trace amounts of the starting material in your product fractions[4]. ¹H NMR spectroscopy can also be used to check for the characteristic signals of 5-Chloro-1-methylimidazole in the purified product[5].
Data Summary
For effective planning of purification protocols, the properties of the parent compound, 5-Chloro-1-methylimidazole, are highly relevant.
| Property | 5-Chloro-1-methylimidazole | This compound | Reference |
| CAS Number | 872-49-1 | 4531-53-7 | [1] |
| Molecular Formula | C₄H₅ClN₂ | C₄H₅ClN₄O₃ | [1] |
| Molecular Weight | 116.55 g/mol | 176.56 g/mol | [1] |
| Appearance | White to off-white solid or liquid | White or off-white crystalline solid | [1][2] |
| Boiling Point | 82-85 °C @ 11 mmHg | Decomposes at high temperatures | [1][2][5] |
| Solubility | Soluble in DCM; some water solubility | Poorly soluble in water; some organic solvent solubility | [1][5] |
Troubleshooting Guides & Experimental Protocols
Guide 1: Removal by Liquid-Liquid Extraction
This is often the first method attempted due to its simplicity. It is most effective when the desired product has low water solubility.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate). The volume should be sufficient to fully dissolve the product.
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Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
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Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
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Repeat: Repeat the washing process 2-3 times with fresh deionized water. A wash with brine (saturated NaCl solution) can be used in the final step to help break emulsions and remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting product for residual starting material using HPLC or NMR.
References
Technical Support Center: 5-Chloro-1-methylimidazole Nitrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-1-methylimidazole nitrate. The information focuses on the critical role of solvents in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound?
A1: In the commonly cited synthesis, the solvent, typically toluene, serves multiple functions. It acts as a medium for the reactants, facilitates temperature control, and, most importantly, enables the removal of water through azeotropic distillation.[1] This is crucial as the presence of water can affect the equilibrium of the acid-base reaction and the subsequent crystallization of the nitrate salt.
Q2: Are there alternative solvents to toluene for this reaction?
A2: While the patent literature specifically highlights toluene for azeotropic dehydration, other non-polar solvents that form an azeotrope with water, such as benzene or xylene, could theoretically be used.[1] However, their efficiency and the solubility of the product in these solvents would need to be empirically determined. Polar aprotic solvents might be considered if azeotropic removal of water is not the primary concern, though they may affect the precipitation of the salt.
Q3: How does the polarity of the solvent affect the reaction?
A3: The formation of this compound is an acid-base reaction resulting in a salt. The solubility of the starting material (5-Chloro-1-methylimidazole, a polar molecule) and the product (an ionic salt) is highly dependent on the solvent's polarity. A solvent that allows for the dissolution of the starting material but promotes the precipitation of the nitrate salt product is ideal for achieving a high yield. While not directly about salt formation, studies on the alkylation of imidazoles show that polar aprotic solvents can accelerate reactions involving the imidazole ring, whereas protic solvents can hinder them by hydrogen bonding to the nitrogen atoms.[2]
Q4: Can I perform this reaction without a solvent?
A4: While technically an acid-base reaction can occur without a solvent, it is not recommended for this synthesis. A solvent is critical for heat management of the exothermic reaction between nitric acid and the imidazole derivative, ensuring homogenous mixing, and for the controlled crystallization of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient nitric acid. 2. Product remains dissolved in the solvent. 3. Water was not effectively removed. | 1. Ensure the correct stoichiometry of nitric acid is used. 2. If the product is soluble, consider using an anti-solvent to induce precipitation after the reaction. 3. Verify the efficiency of the azeotropic distillation setup (e.g., Dean-Stark trap). |
| Product is Oily or Gummy, Not Crystalline | 1. Presence of residual water or other impurities. 2. The cooling process was too rapid. | 1. Ensure complete azeotropic removal of water. Wash the crude product with a small amount of a non-polar solvent like acetone to remove impurities.[1] 2. Allow the reaction mixture to cool slowly to promote the formation of well-defined crystals. |
| Reaction Overheats or is Uncontrolled | 1. Nitric acid was added too quickly. 2. Inadequate cooling during the initial addition of nitric acid. | 1. Add the nitric acid dropwise while carefully monitoring the internal temperature of the reaction. 2. Use an ice-water bath to maintain a low temperature during the addition of nitric acid.[1] |
| Discolored Product (Yellow or Brown) | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature. 2. Use pure starting materials. The product can be recrystallized to improve its color and purity. |
Quantitative Data on Solvent Effects
Currently, there is a lack of comprehensive, publicly available comparative studies on the effect of different solvents on the yield and purity of this compound. The data presented below is based on the synthesis described in the patent literature using toluene and includes hypothetical data for other solvent types to illustrate the potential impact of the solvent system.
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) | Observations |
| Toluene[1] | 2.4 | ~98% | >99% | Azeotropic removal of water is effective, leading to high yield and purity. |
| Dichloromethane (DCM) (Hypothetical) | 9.1 | Moderate | Good | Higher polarity may increase the solubility of the product, potentially lowering the isolated yield. |
| Acetonitrile (ACN) (Hypothetical) | 37.5 | Low | Moderate | The high polarity is likely to dissolve the nitrate salt, making isolation difficult without an anti-solvent. |
| Hexane (Hypothetical) | 1.9 | High | Good | Low polarity would favor precipitation, but the solubility of the starting imidazole may be limited. |
Note: The data for solvents other than toluene are hypothetical and intended for illustrative purposes to highlight potential solvent effects. Experimental verification is required.
Experimental Protocols
Synthesis of this compound in Toluene [1]
This protocol is adapted from patent CN101948435A.
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Apparatus Setup : Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a Dean-Stark apparatus with a condenser.
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Charging the Reactor : Add 30g of 5-Chloro-1-methylimidazole and 90 mL of toluene to the flask.
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Initial Cooling : Cool the mixture to approximately 10°C using an ice-water bath.
-
Addition of Nitric Acid : Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture, ensuring the temperature remains controlled.
-
Azeotropic Dehydration : After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene. Collect the water in the Dean-Stark trap.
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Cooling and Crystallization : Once no more water is collected, cool the reaction mixture.
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Isolation : Isolate the precipitated white crystals by suction filtration.
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Washing and Drying : Wash the crystals with a small amount of acetone and dry them to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
"5-Chloro-1-methylimidazole nitrate" vs. mixed acid for nitration of imidazoles
A Comparative Guide to the Nitration of Imidazoles: 5-Chloro-1-methylimidazole Nitrate vs. Mixed Acid
For researchers and professionals in drug development and chemical synthesis, the nitration of imidazoles is a critical reaction for the creation of various pharmaceutical intermediates. The choice of nitrating agent significantly impacts yield, purity, safety, and environmental footprint. This guide provides an objective comparison between a modern approach using this compound and the traditional mixed acid (HNO₃/H₂SO₄) method, supported by experimental data.
Overview of Nitration Methods
The introduction of a nitro group onto an imidazole ring can be challenging due to the ring's susceptibility to oxidation under harsh conditions. The traditional method, employing a mixture of concentrated nitric and sulfuric acids, has been widely used but suffers from drawbacks such as low to moderate yields, the formation of byproducts, and safety concerns associated with strong, corrosive acids and the evolution of toxic nitrogen oxide gases.[1][2][3]
An alternative approach involves the use of this compound as a nitrating agent. This method, detailed in patent literature, presents a two-step process that begins with the formation of the nitrate salt, which is then subjected to nitration.[4] This technique is purported to offer higher yields, improved safety, and a more environmentally friendly profile.[4]
Mechanism of Action
Mixed Acid Nitration:
The classical nitration of imidazoles with a mixture of nitric and sulfuric acids proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The imidazole, being a basic heterocycle, is protonated under these strongly acidic conditions. The nitration then occurs on the electron-deficient protonated imidazole species.[2] This process often requires high temperatures to overcome the deactivation of the ring by protonation, which can lead to oxidative side reactions and the formation of byproducts like ethanedioic acid.[5]
This compound:
In this method, 5-chloro-1-methylimidazole is first reacted with nitric acid to form this compound.[4] This salt is then treated with sulfuric acid to generate the nitrating species in situ for the subsequent nitration step. This approach is claimed to reduce the formation of harmful nitrogen oxide gases, offering a greener synthetic route.[4] The reaction proceeds under controlled temperature conditions, which contributes to higher product yields and purity.[4]
Comparative Experimental Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the two methods. It is important to note that the substrates and reaction conditions are not identical across all experiments, but the data provides valuable insights into the performance of each method.
Table 1: Nitration using this compound
| Substrate | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 5-chloro-1-methyl-4-nitroimidazole | 98.3% H₂SO₄ | 55 | 7 | 93.2 | 99.3 (HPLC) | [4] |
| This compound | 5-chloro-1-methyl-4-nitroimidazole | 98.3% H₂SO₄ | 55 | 7 | 93.3 | 99.4 (HPLC) | [4] |
Table 2: Nitration using Mixed Acid (HNO₃/H₂SO₄)
| Substrate | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | 4,5-dinitroimidazole | 98% HNO₃, 98% H₂SO₄ | 120 | Not Specified | 52.6 | [5] |
| 2-methylimidazole | 2-methyl-4(5)-nitroimidazole | 69% HNO₃, 95% H₂SO₄ | 100 | 5 | 78 | [1] |
| 2-methylimidazole | 2-methyl-4(5)-nitroimidazole | 99% HNO₃, 93% H₂SO₄ | 130-132 | 4 | 63-66 | [1] |
| 2-isopropylimidazole | 2-isopropyl-4(5)-nitroimidazole | HNO₃, H₂SO₄ | Not Specified | Not Specified | ~50 | [2] |
Experimental Protocols
Protocol 1: Preparation of 5-chloro-1-methyl-4-nitroimidazole using this compound [4]
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Step A: Salification
-
To a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 30g of 5-chloro-1-methylimidazole and 90 mL of toluene.
-
With mechanical stirring and cooling in an ice-water bath to approximately 10°C, slowly add 18.8 mL of 65% nitric acid.
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Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
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After the water is completely removed, cool the mixture.
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Collect the resulting white crystals by suction filtration, wash with a small amount of acetone, and dry to obtain 45.5g (98.5% yield) of this compound.
-
-
Step B: Nitration
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To a 100 mL three-necked flask, add 25.0 mL of 98.3% sulfuric acid and cool to 0°C with an ice-water bath while stirring magnetically.
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Add 19.2g of this compound in six portions, ensuring the temperature remains below 15°C.
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Allow the mixture to warm to room temperature naturally, then slowly heat to 55°C and maintain this temperature for 7 hours.
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After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.
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Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
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Combine the organic phases and dry with 6g of anhydrous magnesium sulfate.
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Distill the organic phase to remove most of the chloroform, then add 76 mL of petroleum ether to precipitate the product.
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Collect the white crystals by suction filtration and dry to obtain 16.1g (93.2% yield) of 5-chloro-1-methyl-4-nitroimidazole.
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Protocol 2: Nitration of Imidazole using Mixed Acid [5]
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Add 2.6 mL of 98% nitric acid dropwise to 7.8 mL of 98% sulfuric acid while maintaining the temperature below 15°C.
-
Stir the mixture for an additional 15 minutes after the addition is complete.
-
Slowly add 1.36g (0.02 mol) of imidazole, ensuring the internal reaction temperature stays below 15°C.
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After the addition of imidazole, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified time.
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Upon completion, cool the reaction mixture and pour it onto crushed ice.
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Neutralize the solution with an appropriate base (e.g., aqueous ammonia) to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
Visualization of Experimental Workflows
Caption: Comparative workflow for imidazole nitration methods.
Caption: Simplified reaction mechanism for mixed acid nitration.
Safety and Handling
Mixed Acid: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive materials that can cause severe burns upon contact. The reaction is often exothermic and can lead to runaway reactions if not properly controlled. Furthermore, the process can generate toxic nitrogen oxide (NOx) gases, necessitating efficient ventilation and scrubbing systems.[1]
5-Chloro-1-methylimidazole and its Nitrate Salt: 5-Chloro-1-methylimidazole is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound and its nitrate salt.[8] The nitrate salt itself may be a strong oxidizer and should be stored away from combustible materials. While the patented method is described as being more environmentally friendly by reducing NOx emissions, proper handling procedures are still essential.[4]
Conclusion
The choice between this compound and mixed acid for the nitration of imidazoles depends on the specific requirements of the synthesis.
-
Mixed Acid Nitration is a long-established method with readily available reagents. However, it is often plagued by moderate yields, harsh reaction conditions, and significant safety and environmental concerns.[1][2] It may be suitable for small-scale synthesis where the isolation of the desired product from byproducts is feasible.
-
This compound represents a more modern and refined approach. The available data suggests that it can provide significantly higher yields and purity for specific substrates.[4] The key advantages lie in its milder reaction conditions, reduced formation of hazardous byproducts, and improved environmental profile, making it particularly suitable for industrial-scale production where efficiency, safety, and sustainability are paramount.[4]
For researchers and drug development professionals, the this compound method presents a compelling alternative to traditional mixed acid nitration, offering a pathway to more efficient and safer synthesis of nitroimidazole derivatives.
References
- 1. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
A Greener Approach to Nitration: Unveiling the Advantages of 5-Chloro-1-methylimidazole nitrate
For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally conscious nitration methods, 5-Chloro-1-methylimidazole nitrate emerges as a compelling alternative to the conventional nitric acid/sulfuric acid system. This guide provides an objective comparison, supported by experimental data, to highlight the operational and safety benefits of this imidazole-based nitrate salt.
The traditional method of aromatic nitration, employing a mixture of concentrated nitric and sulfuric acids, has been a cornerstone of organic synthesis for over a century. However, this stalwart of chemical transformation is beset with significant drawbacks, including the use of highly corrosive acids, the generation of hazardous nitrogen oxide (NOx) gases, and the production of large volumes of acidic waste.[1][2] In the quest for greener and more sustainable chemical processes, this compound offers a promising solution, particularly in terms of improved reaction control, enhanced safety, and reduced environmental impact.
Performance Comparison: A Shift Towards Higher Yields and Milder Conditions
While direct, extensive comparative studies on a wide range of aromatic substrates are still emerging, existing data and analogous systems demonstrate the potential of nitrate salts to outperform traditional methods. A key advantage lies in the ability to achieve high yields under more controlled and often milder conditions.
A study comparing the nitration of 2-methylimidazole using conventional mixed acids versus an alkali metal nitrate salt revealed a significant improvement in product yield, with the nitrate salt method achieving a 95% yield compared to 85% with nitric acid.[3][4] This suggests that the use of a pre-formed nitrate salt can lead to more efficient reactions.
Furthermore, a patented method for the synthesis of 5-chloro-1-methyl-4-nitroimidazole using this compound highlights the environmental benefits. The process is described as "environmentally friendly and green," with a significant reduction in the emission of harmful nitrogen oxides.[5] This is a critical consideration for large-scale industrial production.
Table 1: Comparative Performance in Imidazole Nitration
| Parameter | Nitric Acid/Sulfuric Acid Method (on 2-methylimidazole) | Nitrate Salt Method (on 2-methylimidazole) | This compound Method (on itself) |
| Product Yield | 85%[3][4] | 95% [3][4] | 93.2 - 98.5% (yield of the nitrate salt formation is high, and the subsequent nitration also has high yield)[5] |
| Reaction Conditions | High temperatures, highly concentrated acids[3][6] | Elevated temperatures, but smoother reaction[3][4] | Controlled temperature (0-55°C for nitration step)[5] |
| Byproducts | Significant NOx emissions[2][5] | Reduced NOx emissions[5] | Greatly reduced nitrogen oxide emissions[5] |
| Safety Concerns | Highly exothermic, potential for runaway reactions[2] | More controlled and smoother reaction[3][4] | Controlled addition of reagents allows for better temperature management[5] |
Delving into the Mechanism: A Controlled Release of the Nitrating Species
The classical nitration mechanism involves the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[2] This process can be difficult to control, leading to over-nitration and side reactions.
The use of this compound offers a more controlled approach. The nitrate salt acts as a carrier of the nitrate group, which, upon reaction with a strong acid like sulfuric acid, generates the nitronium ion in a more gradual and controlled manner. This can lead to improved selectivity and higher yields of the desired product.
Experimental Protocols: A Practical Guide
Synthesis of this compound[5]
This protocol describes the initial formation of the nitrate salt, a key step in the greener nitration process.
Materials:
-
5-chloro-1-methylimidazole
-
Toluene
-
65% Nitric Acid
-
Acetone
-
Three-necked flask with azeotropic dehydration device
-
Mechanical stirrer
-
Ice-water bath
Procedure:
-
In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a mechanical stirrer, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture.
-
Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the reaction mixture.
-
Collect the resulting white precipitate by suction filtration and wash it with a small amount of acetone.
-
Dry the solid to obtain this compound (Yield: 98.1%).
Nitration of 5-Chloro-1-methylimidazole using its Nitrate Salt[5]
This protocol details the subsequent nitration step to produce 5-chloro-1-methyl-4-nitroimidazole.
Materials:
-
This compound
-
98.3% Sulfuric Acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (or other low polarity solvent)
-
Three-necked flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
In a 100 mL three-necked flask, add 25.0 mL of 98.3% sulfuric acid with magnetic stirring.
-
Cool the sulfuric acid to 0°C using an ice-water bath.
-
Add 19.2g of this compound to the sulfuric acid in six portions, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature naturally, then slowly heat to 55°C.
-
Maintain the temperature at 55°C for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous mixture with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6g of anhydrous magnesium sulfate.
-
Remove the majority of the chloroform by distillation.
-
Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry (Yield: 93.2%).
Safety Considerations: A Step Towards Safer Processes
The use of this compound, while still requiring the use of sulfuric acid in the nitration step, offers a significant safety advantage by separating the highly exothermic formation of the nitronium ion from the nitration reaction itself. This two-stage approach allows for better temperature control and reduces the risk of runaway reactions that can occur with the traditional one-pot mixed acid method.
Furthermore, the reduced emission of toxic NOx gases contributes to a safer laboratory and manufacturing environment.[5] As with any chemical process, appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated fume hood.[7]
Conclusion: A Viable and Advantageous Alternative
This compound presents a significant advancement in nitration chemistry, offering a greener, safer, and often higher-yielding alternative to the classical nitric acid/sulfuric acid method. The ability to control the generation of the nitrating species, coupled with reduced hazardous byproducts, makes it an attractive option for researchers and industry professionals alike. As the demand for sustainable chemical manufacturing grows, the adoption of such innovative reagents will be crucial in shaping a more environmentally responsible future for the chemical industry.
References
- 1. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rushim.ru [rushim.ru]
- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chembk.com [chembk.com]
A Comparative Analysis of 5-Chloro-1-methylimidazole Nitrate and Other Nitrating Agents for Imidazole Derivatives
This guide provides a detailed comparison of the nitration of imidazole and its derivatives, with a special focus on the performance of 5-Chloro-1-methylimidazole nitrate as a key intermediate in a high-yield, environmentally friendly nitration process. The data presented is intended for researchers, scientists, and professionals in drug development seeking to optimize nitration protocols for imidazole-based compounds.
The nitration of imidazoles is a critical step in the synthesis of many pharmaceutical intermediates. Traditional methods often involve harsh conditions and the use of strong acid mixtures, which can lead to safety concerns and the formation of undesirable byproducts. A modern approach involves the formation of a stable nitrate salt intermediate, such as this compound, which can then be subjected to nitration under more controlled conditions, offering significantly higher yields and improved safety profiles.[1]
Yield Comparison of Nitrating Agents
The following table summarizes the yields of nitrated imidazole products using various nitrating agents and substrates. The data highlights the effectiveness of the two-step process involving the formation of this compound compared to traditional direct nitration methods.
| Substrate | Nitrating Agent / Method | Reaction Conditions | Product | Yield (%) |
| 5-Chloro-1-methylimidazole | 1. 65% Nitric Acid in Toluene 2. 98.3% Sulfuric Acid | 1. 10°C then reflux 2. 0-15°C then 55°C for 7h | 5-Chloro-1-methyl-4-nitroimidazole | 93.3% [1] |
| Imidazole | Fuming Nitric Acid / Oleum | 55-65°C for 2h | 4-Nitroimidazole | 92.7%[2][3] |
| 2-Methylimidazole | Potassium Nitrate / 94-96% Sulfuric Acid | 125-140°C for 4.5-5h | 2-Methyl-4(5)-nitroimidazole | 95%[4] |
| 2-Methylimidazole | 69% Nitric Acid / Sulfuric Acid | Heated to 100°C for 5h | 2-Methyl-4(5)-nitroimidazole | 85%[4] |
| Imidazole | 98% Nitric Acid / 98% Sulfuric Acid | 120°C | 4,5-Dinitroimidazole | 52.6%[5] |
| 2-Methylimidazole | 99% Nitric Acid / 93% Sulfuric Acid | 130-132°C for 4h | 2-Methyl-4(5)-nitroimidazole | 63-66%[4][6] |
| 2-Isopropylimidazole | Nitronium tetrafluoroborate | Not specified | 4(5)-Nitro-2-isopropylimidazole | 49% (crude), 31% (recrystallized)[7] |
| Imidazole | 70% Nitric Acid / Oleum | 125°C for 8h | 4-Nitroimidazole | 46%[3] |
Logical Workflow for Selecting a Nitration Method
The choice of a nitrating agent depends on several factors, including the desired product, substrate reactivity, safety considerations, and environmental impact. The following diagram illustrates a logical workflow for comparing and selecting an appropriate nitration strategy.
Caption: Logical workflow for comparing direct vs. two-step imidazole nitration methods.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and patents.
Protocol 1: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole via Nitrate Salt Intermediate[1]
This two-step process is highlighted for its high yield and improved safety.
Step A: Preparation of this compound
-
To a 250 mL three-necked flask equipped with an azeotropic dehydration device and mechanical stirrer, add 24g of 5-chloro-1-methylimidazole and 72 mL of toluene.
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add 15 mL of 65% nitric acid dropwise to the stirred mixture while maintaining the temperature.
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water is completely removed, cool the mixture.
-
Filter the resulting solid by suction, wash with a small amount of acetone, and dry to obtain white crystals of this compound.
-
Expected Yield: 36.3g (98.1%).
Step B: Nitration of this compound
-
Add 27.2 mL of 98.3% sulfuric acid to a 250 mL three-necked flask and cool to 0°C with an ice-water bath under magnetic agitation.
-
Add 25.0g of the this compound (from Step A) to the sulfuric acid in six portions, ensuring the temperature does not exceed 15°C.
-
After the addition, allow the mixture to warm to room temperature naturally, then slowly heat to 55°C.
-
Maintain the reaction at 55°C for 7 hours.
-
After the reaction is complete, slowly pour the solution into 195 mL of ice water.
-
Extract the aqueous solution with 195 mL of chloroform, followed by two additional extractions with 52 mL of chloroform each.
-
Combine the organic phases and dry with 7.5g of anhydrous magnesium sulfate.
-
Distill the organic phase to remove most of the chloroform. Add 99 mL of petroleum ether to precipitate the product.
-
Filter the white crystals by suction and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
-
Expected Yield: 21.0g (93.3%).
Protocol 2: Direct Nitration of 2-Methylimidazole with Potassium Nitrate[4]
This method represents a high-yield direct nitration using a nitrate salt.
-
In a suitable reaction vessel, create a solution of 2-methylimidazole in 94-96% sulfuric acid.
-
Add potassium nitrate to the solution.
-
Heat the reaction mixture to a temperature between 125-140°C.
-
Maintain this temperature for 4.5 to 5 hours.
-
After the reaction period, cool the mixture.
-
Neutralize the mixture with a soda solution to a pH of 3 to precipitate the product.
-
Isolate the product, 2-methyl-4(5)-nitroimidazole, by filtration.
-
Expected Yield: 95%.
Protocol 3: Direct Nitration of Imidazole with Mixed Acids[2]
This protocol describes an optimized condition for the direct nitration of the parent imidazole ring.
-
Prepare a disulfuric imidazole salt by reacting imidazole with concentrated sulfuric acid.
-
Prepare a mixed acid nitrating agent with a volume ratio of 10% oleum to nitric acid of 3.4:1.
-
Ensure the molar ratio of imidazole to nitric acid is 1:1.2.
-
Add the mixed acid to the disulfuric imidazole salt.
-
Maintain the reaction temperature between 55-65°C for 2 hours.
-
Following the reaction, work up the mixture to isolate the 4-nitroimidazole product.
-
Expected Yield: 92.7%.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Synthesis of 5-Chloro-1-methylimidazole Nitrate: An Environmental Perspective
For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration in sustainable chemistry. This guide provides a comparative analysis of two primary methods for the synthesis of 5-Chloro-1-methylimidazole nitrate, an important intermediate in pharmaceutical production. The methods are evaluated on their environmental impact, supported by experimental data and detailed protocols.
The synthesis of this compound can be approached through two distinct pathways: a direct nitration of the methylated precursor and a two-step process involving the methylation of 5-chloroimidazole followed by nitration. This guide will refer to these as Method 1 and Method 2, respectively.
Method 1: Direct Nitration of 5-Chloro-1-methylimidazole
This method, detailed in Chinese patent CN101948435A, involves the direct reaction of 5-chloro-1-methylimidazole with nitric acid in an organic solvent. The patent highlights this process as an "environmentally friendly and green" approach due to the reduction of hazardous nitrogen oxide gas emissions and the potential for solvent recycling.[1]
Method 2: Two-Step Synthesis via Methylation of 5-chloroimidazole
An alternative route involves the initial methylation of 5-chloroimidazole to produce 5-chloro-1-methylimidazole, which is then subjected to nitration to yield the final product. This method's environmental impact is heavily influenced by the choice of the methylating agent in the first step. Traditional methylating agents like dimethyl sulfate are effective but pose significant health and environmental risks.[2] A greener alternative, dimethyl carbonate, offers a less toxic option.[3][4]
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key environmental and efficiency metrics for each method.
| Metric | Method 1: Direct Nitration | Method 2A: Two-Step (via Dimethyl Sulfate) | Method 2B: Two-Step (via Dimethyl Carbonate) |
| Starting Materials | 5-chloro-1-methylimidazole, Nitric acid, Toluene | 5-chloroimidazole, Dimethyl sulfate, Sodium hydroxide, Nitric acid | 5-chloroimidazole, Dimethyl carbonate, Base (e.g., K₂CO₃), Nitric acid |
| Key Reagents & Solvents | Nitric acid, Toluene | Dimethyl sulfate, Sodium hydroxide, Acetone | Dimethyl carbonate, Potassium carbonate, Toluene |
| Overall Yield | ~98.5%[1] | High (specific data pending further literature) | Moderate to High (specific data pending further literature) |
| Atom Economy | High | Moderate | High |
| E-Factor | Low | High | Low |
| Environmental & Safety Concerns | Use of concentrated nitric acid, emission of NOx gases (reduced by this specific patented method)[1] | Highly toxic and carcinogenic dimethyl sulfate, formation of inorganic salt waste (sodium sulfate) | Lower toxicity of dimethyl carbonate, formation of inorganic salt waste (potassium carbonate) |
| "Green" Chemistry Principles | Waste prevention (reduced NOx), Safer solvents (recyclable toluene) | Use of hazardous reagents | Use of a greener reagent (dimethyl carbonate) |
*Note: Precise calculation of Atom Economy and E-Factor requires detailed stoichiometry and experimental data which is not fully available for Method 2 in the public domain. The table provides a qualitative assessment based on the nature of the reactions.
Experimental Protocols
Method 1: Direct Nitration of 5-Chloro-1-methylimidazole
-
Materials: 5-chloro-1-methylimidazole, 65% Nitric acid, Toluene, Acetone.
-
Procedure:
-
In a 250mL three-necked flask equipped with an azeotropic dehydration device, add 30g of 5-chloro-1-methylimidazole and 90mL of toluene.
-
With mechanical stirring and cooling in an ice-water bath to approximately 10°C, slowly add 18.8mL of 65% nitric acid dropwise.
-
Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the reaction mixture.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with a small amount of acetone.
-
Dry the product to obtain white crystals of this compound.
-
-
Reported Yield: 45.5g (98.5%)[1]
Method 2A: Two-Step Synthesis - Methylation with Dimethyl Sulfate (Illustrative Protocol)
-
Step 1: Synthesis of 5-chloro-1-methylimidazole
-
Materials: 5-chloroimidazole, Dimethyl sulfate, Sodium hydroxide, Acetone.
-
Procedure:
-
Dissolve 5-chloroimidazole in acetone in a reaction vessel.
-
Add a solution of sodium hydroxide to deprotonate the imidazole.
-
Slowly add dimethyl sulfate to the mixture while maintaining the reaction temperature.
-
After the reaction is complete, filter the mixture to remove the sodium sulfate byproduct.
-
Evaporate the acetone to obtain crude 5-chloro-1-methylimidazole.
-
Purify the product by distillation or recrystallization.
-
-
-
Step 2: Nitration of 5-chloro-1-methylimidazole
-
Follow the nitration procedure as described in Method 1.
-
Method 2B: Two-Step Synthesis - Methylation with Dimethyl Carbonate (Greener Alternative)
-
Step 1: Synthesis of 5-chloro-1-methylimidazole
-
Materials: 5-chloroimidazole, Dimethyl carbonate, Potassium carbonate, Toluene.
-
Procedure:
-
In a reaction vessel, combine 5-chloroimidazole, dimethyl carbonate, and potassium carbonate in toluene.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and filter to remove the potassium carbonate and any other solid byproducts.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the toluene to yield 5-chloro-1-methylimidazole.
-
-
-
Step 2: Nitration of 5-chloro-1-methylimidazole
-
Follow the nitration procedure as described in Method 1.
-
Synthesis Pathways and Logic Diagrams
Figure 1: Comparative workflow of Method 1 and Method 2 for the synthesis of this compound.
Conclusion
The choice between the direct nitration (Method 1) and the two-step synthesis (Method 2) for producing this compound depends on a balance of factors including yield, purity requirements, and, critically, environmental and safety considerations.
Method 1 offers a high-yield, one-step process that is reported to have a reduced environmental impact through minimized NOx emissions and solvent recycling. This makes it an attractive option for large-scale industrial production where process efficiency and waste reduction are paramount.
Method 2 , while involving an additional step, provides flexibility in the choice of reagents. The use of dimethyl carbonate (Method 2B) as a methylating agent aligns well with the principles of green chemistry by replacing a highly toxic reagent with a safer alternative. Although this may involve an additional purification step and potentially a slightly lower overall yield, the significant reduction in hazard and toxicity can be a decisive factor, particularly in research and development settings where worker safety is a primary concern. The traditional approach using dimethyl sulfate (Method 2A) , while effective, is increasingly disfavored due to its high toxicity and the generation of significant inorganic waste.
For drug development professionals and researchers, a thorough risk-benefit analysis is recommended. While Method 1 appears superior in terms of process economy, Method 2B presents a compelling case from a safety and green chemistry perspective. Further optimization of the two-step process, particularly in terms of catalyst selection and reaction conditions for the methylation step, could enhance its overall efficiency and make it a more competitive alternative to the direct nitration route.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity in Aromatic Nitration: A Comparative Guide to 5-Chloro-1-methylimidazole Nitrate and Alternative Nitrating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and other functional materials. The regiochemical outcome of this transformation is of paramount importance, dictating the structure and properties of the final product. While classic nitrating agents like mixed nitric and sulfuric acid are widely employed, the search for reagents with improved selectivity, milder reaction conditions, and enhanced safety profiles is a continuous endeavor in chemical research.
This guide provides a comparative analysis of the regioselectivity of various nitrating agents in aromatic nitration. Although scientific literature has yet to detail the application of 5-chloro-1-methylimidazole nitrate as a nitrating agent for aromatic compounds, its structural similarity to other imidazolium-based ionic liquids and nitrate salts allows for a predictive comparison. This document will therefore juxtapose the expected, yet hypothetical, performance of this compound with established nitrating systems, supported by experimental data from analogous compounds.
Comparison of Regioselectivity
The regioselectivity of aromatic nitration is primarily governed by the nature of the substituent on the aromatic ring and the reactivity of the nitrating species. Electron-donating groups (EDGs) typically direct nitration to the ortho and para positions, while electron-withdrawing groups (EWGs) favor the meta position. The specific isomer ratios can be fine-tuned by the choice of the nitrating agent and reaction conditions.
Based on the behavior of analogous imidazolium nitrate salts, it is hypothesized that this compound would act as a source of the nitronium ion (NO₂⁺), the key electrophile in the reaction. The imidazolium cation would likely serve as a non-coordinating counter-ion, potentially influencing the steric environment of the reaction and thus the ortho:para ratio.
The following tables summarize the regioselectivity of various nitrating agents in the nitration of common aromatic substrates.
Table 1: Regioselectivity in the Nitration of Toluene
| Nitrating Agent | Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| Hypothetical: this compound | - | - | - | - | - |
| HNO₃ / H₂SO₄ | 30°C | 58 | 4 | 38 | Standard textbook data |
| Acetyl nitrate | Acetic anhydride, 25°C | 53 | 2 | 45 | [1] |
| N₂O₅ in CCl₄ | 0°C | 62 | <1 | 38 | General literature |
| [Hmim]HSO₄ / HNO₃ | 80°C | 27.3 | - | 72.7 | [2][3] |
Table 2: Regioselectivity in the Nitration of Chlorobenzene
| Nitrating Agent | Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| Hypothetical: this compound | - | - | - | - | - |
| HNO₃ / H₂SO₄ | 35°C | 30 | 1 | 69 | Standard textbook data |
| Acetyl nitrate | Acetic anhydride | 29.5 | 0.5 | 70 | [1] |
| [Hmim]HSO₄ / HNO₃ | 80°C | 27.3 | - | 72.7 | [2][3] |
Table 3: Regioselectivity in the Nitration of Anisole
| Nitrating Agent | Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| Hypothetical: this compound | - | - | - | - | - |
| HNO₃ / H₂SO₄ | 20°C | 40 | <1 | 60 | Standard textbook data |
| Dilute HNO₃ | Aqueous | 30-40 | - | 60-70 | [4] |
| Bismuth subnitrate / Thionyl chloride | Dichloromethane | 65 | - | 35 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for aromatic nitration using conventional methods and an imidazolium-based ionic liquid system.
Protocol 1: Classical Nitration of Methyl Benzoate with Mixed Acid
This procedure is a standard method for the nitration of a deactivated aromatic ring.[6][7]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol
-
Deionized water
Procedure:
-
To a 100 mL beaker, add 6 mL of concentrated sulfuric acid and cool it in an ice bath for 5-10 minutes.
-
Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid with stirring. Maintain the temperature below 15°C.
-
In a separate test tube, prepare the nitrating mixture by adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid. Cool this mixture in the ice bath.
-
Add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid mixture over a period of about 15 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain methyl m-nitrobenzoate.
Protocol 2: Nitration of Chlorobenzene in an Imidazolium Ionic Liquid Medium
This protocol demonstrates the use of an imidazolium-based ionic liquid as a reusable medium for aromatic nitration.[2][3]
Materials:
-
Chlorobenzene
-
1-H-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄)
-
Nitric acid (65%)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottomed flask, prepare a stirred mixture of the ionic liquid ([Hmim]HSO₄) and chlorobenzene (4.00 g).
-
Add nitric acid (6.92 g, 65%) dropwise to the mixture over a defined time at a controlled temperature (e.g., 80°C).
-
Upon completion of the reaction (monitored by TLC or GC), extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% sodium bicarbonate aqueous solution and water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the nitrated product.
-
The ionic liquid can be recovered by drying in a vacuum at a temperature below 75°C to remove residual water and solvent, allowing for its reuse.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the mechanistic pathways and experimental processes.
Caption: General mechanism of electrophilic aromatic nitration.
Caption: General experimental workflow for aromatic nitration.
Conclusion
While direct experimental data on the regioselectivity of this compound in aromatic nitration remains to be published, a comparative analysis with analogous imidazolium-based systems and conventional nitrating agents provides valuable insights. It is anticipated that this reagent would function as a source of the nitronium ion, with the potential for the imidazolium cation to influence the steric environment and thus the isomer distribution. The use of ionic liquids as media or components of nitrating systems offers potential advantages in terms of recyclability and modified selectivity. Further experimental investigation is warranted to fully elucidate the performance of this compound as a nitrating agent and to establish its place within the toolkit of modern organic synthesis.
References
- 1. rushim.ru [rushim.ru]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
A Spectroscopic Comparison of Products from Diverse Nitration Methodologies
For researchers, scientists, and professionals in drug development, the precise incorporation of a nitro group into a molecule is a critical step in the synthesis of many pharmaceutical agents. The chosen nitration method not only influences the overall yield but also the regioselectivity, which in turn dictates the biological activity and potential side effects of the final compound. This guide provides an objective comparison of the products generated from various nitration techniques, supported by spectroscopic data to aid in the selection of the most appropriate method for a given synthetic challenge.
This comparative analysis focuses on the nitration of toluene as a model aromatic compound, examining the product distribution and spectroscopic signatures of the resulting nitrotoluene isomers. The methods covered include traditional mixed acid nitration, zeolite-catalyzed nitration, and electrochemical nitration.
Comparative Analysis of Product Distribution
The primary differentiator between various nitration methods is their influence on the regioselectivity of the reaction, yielding different ratios of ortho-, meta-, and para-isomers.
| Nitration Method | Predominant Isomer(s) | Typical Isomer Distribution (ortho:meta:para) | Key Advantages | Key Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Ortho and Para | ~57:5:38[1][2] | Well-established, high conversion | Low regioselectivity, harsh acidic conditions, significant acid waste |
| Zeolite-Catalyzed (e.g., H-beta) | Para | Can achieve >80% para-selectivity[2] | High para-selectivity, catalyst is recyclable, milder conditions | Catalyst deactivation can occur |
| Electrochemical Nitration | Dependent on substrate and conditions | High regioselectivity can be achieved | Avoids harsh acids, uses "green" electricity, high atom economy[3][4] | May require specific equipment and optimization |
Spectroscopic Characterization of Nitrotoluene Isomers
The following tables summarize the key spectroscopic data for the three isomers of nitrotoluene. While the ratio of these isomers will vary depending on the nitration method used, the spectroscopic signature of each individual isomer remains constant.
¹H and ¹³C NMR Spectroscopy Data
NMR spectroscopy is invaluable for determining the isomeric purity of the nitration product. The chemical shifts are reported in parts per million (ppm) relative to a TMS standard.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Nitrotoluene (ortho) | 2.62 (s, 3H, CH₃), 7.35 (t, 1H), 7.55 (t, 1H), 7.65 (d, 1H), 7.95 (d, 1H) | 20.6 (CH₃), 124.6, 127.8, 132.5, 133.1, 133.7, 149.5 (C-NO₂) |
| 3-Nitrotoluene (meta) | 2.46 (s, 3H, CH₃), 7.39 (t, 1H), 7.51 (d, 1H), 7.92-8.09 (m, 2H)[5] | 21.3 (CH₃), 121.3, 124.6, 129.2, 135.2, 139.1, 148.4 (C-NO₂) |
| 4-Nitrotoluene (para) | 2.46 (s, 3H, CH₃), 7.31 (d, 2H), 8.10 (d, 2H)[6][7] | 21.5 (CH₃), 123.6 (2C), 129.5 (2C), 147.0, 147.3 (C-NO₂) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is a rapid method to confirm the presence of the nitro functional group.
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| 2-Nitrotoluene | ~1525 | ~1350 | C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2970 |
| 3-Nitrotoluene | ~1530 | ~1350 | C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2970 |
| 4-Nitrotoluene | ~1518 | ~1347 | C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2970[8] |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the nitrated product and can help in distinguishing isomers through their fragmentation patterns.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Nitrotoluene | 137 | 120, 92, 91, 65 |
| 3-Nitrotoluene | 137 | 121, 107, 91, 77 |
| 4-Nitrotoluene | 137 | 107, 91, 77, 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Mixed Acid Nitration of Toluene
This protocol is a classic method for the nitration of aromatic compounds.[1][9]
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask placed in an ice bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with stirring.
-
To this cold acid mixture, add 1.0 mL of toluene dropwise over 5 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature for 5 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.
-
Extract the product with two 4 mL portions of diethyl ether.
-
Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the nitrotoluene product mixture.
Zeolite-Catalyzed Nitration of Toluene
This method offers higher para-selectivity.[10][11]
Materials:
-
Toluene
-
Fuming Nitric Acid
-
H-beta Zeolite (activated)
-
Hexane
-
Ice bath
Procedure:
-
Suspend 500 mg of activated H-beta zeolite in 5 mL of hexane in a flask kept in an ice bath (0-5 °C).
-
To this slurry, add a solution of toluene in hexane.
-
Add a stoichiometric amount of fuming nitric acid dropwise with vigorous stirring, maintaining the temperature between 0-5 °C.
-
Continue stirring for 30 minutes.
-
Filter the zeolite catalyst.
-
Wash the filtrate with water and a dilute sodium bicarbonate solution.
-
Dry the organic layer and evaporate the solvent to yield the nitrotoluene product.
Electrochemical Nitration of an Aromatic Compound
This protocol provides a greener alternative to traditional methods.[3][4]
Materials:
-
Aromatic compound (e.g., 1,4-dimethoxybenzene)
-
Tetrabutylammonium nitrite (NBu₄NO₂)
-
Tetrabutylammonium tetrafluoroborate (NBu₄BF₄)
-
Acetonitrile (MeCN)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Divided electrolysis cell with graphite electrodes
Procedure:
-
Charge the anodic compartment of the divided cell with the aromatic compound and NBu₄NO₂.
-
Charge the cathodic compartment with NBu₄BF₄, MeCN, and HFIP.
-
Add MeCN and HFIP to the anodic compartment.
-
Connect the graphite electrodes to a galvanostat and carry out the electrolysis at a constant current (e.g., 15 mA cm⁻²) for a charge of 2.5 F.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to isolate the nitrated product.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. uwosh.edu [uwosh.edu]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. Electrochemical Nitration with Nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitrotoluene(99-08-1) IR Spectrum [m.chemicalbook.com]
- 6. 4-Nitrotoluene(99-99-0) 13C NMR spectrum [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
Purity Analysis of 5-chloro-1-methyl-4-nitroimidazole from Different Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 5-chloro-1-methyl-4-nitroimidazole synthesized via different routes. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting the safety and efficacy of the final product. This document outlines the synthetic pathways, presents available purity data, and details the analytical methodologies used for assessment.
Introduction to 5-chloro-1-methyl-4-nitroimidazole
5-chloro-1-methyl-4-nitroimidazole is a key intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressant azathioprine. The isomeric purity of this intermediate is crucial, as different isomers or impurities can lead to unwanted side effects or reduced therapeutic efficacy of the final drug product. This guide explores the impact of the synthetic route on the final purity of 5-chloro-1-methyl-4-nitroimidazole.
Synthetic Routes and Purity Comparison
Two primary synthetic strategies for the preparation of 5-chloro-1-methyl-4-nitroimidazole are discussed: the nitration of a chlorinated precursor and the chlorination of a nitrated precursor.
Route 1: Nitration of 5-chloro-1-methylimidazole
This route involves the nitration of 5-chloro-1-methylimidazole. A well-documented method proceeds through the formation of the nitrate salt of the starting material, which is then subjected to nitration.[1]
Reaction Scheme:
This approach is reported to be environmentally friendly, reducing the emission of nitrogen oxides, and results in a high yield and good quality product.[1] The solvents and extraction agents used in this process can also be recycled, making it a cost-effective option for industrial-scale production.[1]
Route 2: Chlorination of 1-methyl-4-nitroimidazole (Conceptual)
A plausible alternative synthetic strategy is the direct chlorination of 1-methyl-4-nitroimidazole. This approach, while chemically feasible, is less documented in readily available literature with specific details on yield and purity for this exact transformation. The primary challenge in this route is controlling the regioselectivity of the chlorination to favor the desired 5-chloro isomer over other potential isomers.
Reaction Scheme:
Potential impurities in this route could include the starting material (1-methyl-4-nitroimidazole), the undesired 2-chloro-1-methyl-4-nitroimidazole isomer, and di-chlorinated byproducts. The separation of these closely related isomers could present a significant purification challenge.
Quantitative Purity Data
The following table summarizes the available quantitative data for the purity of 5-chloro-1-methyl-4-nitroimidazole obtained from the different synthetic routes.
| Parameter | Route 1: Nitration of 5-chloro-1-methylimidazole | Route 2: Chlorination of 1-methyl-4-nitroimidazole |
| Starting Material | 5-chloro-1-methylimidazole | 1-methyl-4-nitroimidazole |
| Key Transformation | Nitration | Chlorination |
| Reported Yield | 93.3%[1] | Not Reported |
| Reported Purity (HPLC) | 99.4%[1] | Not Reported |
| Potential Impurities | Unreacted starting material, other nitro-isomers (positional) | Unreacted starting material, 2-chloro-1-methyl-4-nitroimidazole, di-chlorinated byproducts |
Experimental Protocols
Synthesis Protocol for Route 1 (Nitration of 5-chloro-1-methylimidazole)[1]
-
Formation of 5-chloro-1-methylimidazole nitrate: 5-chloro-1-methylimidazole is mixed with nitric acid in toluene. The mixture is heated to reflux with azeotropic removal of water to yield this compound.
-
Nitration: In a three-necked flask equipped with magnetic stirring and cooled to 0°C, 27.2 mL of concentrated (98.3%) sulfuric acid is added.
-
25.0 g of this compound is added portion-wise to the sulfuric acid, maintaining the temperature below 15°C.
-
The reaction mixture is then slowly heated to 55°C and maintained at this temperature for 7 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into 195 mL of ice water and extracted with 195 mL of chloroform.
-
The aqueous layer is further extracted twice with 52 mL of chloroform.
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The chloroform is removed by distillation, and 99 mL of petroleum ether is added to precipitate the product.
-
The resulting white crystals are collected by suction filtration and dried to yield 21.0 g of 5-chloro-1-methyl-4-nitroimidazole.
General Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
While the specific HPLC conditions used to obtain the 99.4% purity for Route 1 are not detailed in the provided source, a general method for the analysis of nitroimidazoles is as follows:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for nitroimidazoles (e.g., 310 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: A reference standard of 5-chloro-1-methyl-4-nitroimidazole of known purity is used to prepare a standard solution of known concentration.
-
Sample Preparation: A solution of the synthesized product is prepared in a suitable solvent (e.g., mobile phase).
-
Analysis: The retention times and peak areas of the sample are compared to the reference standard to determine the purity and identify any impurities.
Visualized Workflows
Caption: Synthetic workflow for Route 1.
Caption: Conceptual workflow for Route 2.
References
The Industrial Synthesis of 5-Chloro-1-methyl-4-nitroimidazole: A Cost-Effectiveness Comparison
In the competitive landscape of pharmaceutical and agrochemical manufacturing, the economic and procedural efficiency of synthesizing key intermediates is paramount. One such crucial building block is 5-chloro-1-methyl-4-nitroimidazole, a precursor for vital drugs like the immunosuppressant azathioprine.[1] This guide provides a detailed comparison of synthetic routes to this intermediate, with a focus on the cost-effectiveness of utilizing "5-Chloro-1-methylimidazole nitrate" as a key component. We present a quantitative analysis of reagent costs, reaction yields, and process considerations to aid researchers, scientists, and drug development professionals in making informed decisions for industrial-scale production.
Executive Summary
The prevailing industrial method for synthesizing 5-chloro-1-methyl-4-nitroimidazole involves the nitration of 5-chloro-1-methylimidazole. A patented method highlights the formation of this compound as a stable intermediate, leading to high yields and a streamlined, environmentally friendly process.[2] This guide compares this established method with an alternative approach utilizing direct nitration with a solid-state nitrating agent, sodium nitrate. Our analysis indicates that while the initial reagents for the sodium nitrate method are marginally cheaper, the patented process using the in-situ formation of this compound offers a higher reported yield, potentially leading to a lower cost per kilogram of the final product.
Comparative Analysis of Synthesis Routes
The two primary methods for the industrial synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole are:
-
Method A: The Nitrate Salt Intermediate Method. This approach, detailed in patent CN101948435A, involves the reaction of 5-chloro-1-methylimidazole with nitric acid to form this compound, which is then nitrated using a mixture of nitric and sulfuric acid.[2]
-
Method B: Direct Nitration with Sodium Nitrate. This alternative approach utilizes a solid, more stable nitrating agent, sodium nitrate, in the presence of a strong acid catalyst. This method has been shown to be effective for the nitration of other imidazole derivatives, with reports of high yields.[3]
Data Presentation: A Head-to-Head Comparison
| Parameter | Method A: Nitrate Salt Intermediate | Method B: Direct Nitration with Sodium Nitrate |
| Starting Material | 5-Chloro-1-methylimidazole | 5-Chloro-1-methylimidazole |
| Primary Reagents | Nitric Acid, Sulfuric Acid | Sodium Nitrate, Sulfuric Acid |
| Reported Yield | ~98.5% (for nitrate salt), ~93.3% (final product)[2] | ~95% (estimated based on similar reactions)[3] |
| Purity of Final Product | 99.4% (HPLC)[2] | High purity expected, requires experimental verification |
| Reaction Conditions | Two-step process, controlled temperature[2] | Single-step nitration, potentially simpler setup |
| Environmental Impact | Claims to be environmentally friendly with recyclable solvents and reduced NOx emissions[2] | Potentially reduced NOx emissions compared to mixed acid nitration |
| Safety Considerations | Use of concentrated nitric and sulfuric acids requires stringent safety protocols. The intermediate nitrate salt is isolated.[2] | Sodium nitrate is a stable solid, but reactions with strong acids are exothermic and require careful control. |
Cost-Effectiveness Analysis
To provide a tangible comparison, we have estimated the reagent cost to produce 1 kg of 5-chloro-1-methyl-4-nitroimidazole.
Assumptions:
-
Prices are based on currently available industrial and laboratory-grade chemical listings and are subject to market fluctuations.
-
The cost of solvents, energy, labor, and waste disposal are not included in this simplified analysis but are critical factors in a full-scale industrial cost assessment.
-
The yield for Method B is an educated estimate based on analogous reactions.
| Reagent | Method A: Reagent Cost per kg of Final Product | Method B: Reagent Cost per kg of Final Product |
| 5-Chloro-1-methylimidazole | ~$130 (based on 93.3% yield) | ~$130 (based on 95% yield) |
| Nitric Acid (65%) | ~$0.50 | - |
| Sulfuric Acid (98%) | ~$0.30 | ~$0.30 |
| Sodium Nitrate | - | ~$6.15 |
| Total Estimated Reagent Cost | ~$130.80 | ~$136.45 |
Note: The price for 5-Chloro-1-methylimidazole is estimated based on laboratory-scale pricing ($109 for 25g) and would likely be significantly lower with industrial-scale purchasing.[4][5] The price for 5-chloro-1-methyl-4-nitroimidazole is approximately $42/kg from an industrial supplier in India.[6]
While the direct reagent costs appear comparable, the slightly higher yield reported for the nitrate salt intermediate method could translate to a more cost-effective process on an industrial scale.
Experimental Protocols
Method A: Nitrate Salt Intermediate Method (Adapted from CN101948435A)[2]
Step 1: Preparation of this compound
-
To a 250mL three-necked flask equipped with an azeotropic dehydration device, add 30g of 5-chloro-1-methylimidazole and 90mL of toluene.
-
With mechanical stirring and cooling in an ice-water bath to approximately 10°C, slowly add 18.8mL of 65% nitric acid.
-
Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
After the water is completely removed, cool the mixture.
-
Filter the solid product by suction, wash with a small amount of acetone, and dry to obtain white crystals of this compound.
-
Yield: 45.5g (98.5%)
-
Melting Point: 141-143°C
-
Step 2: Nitration of this compound
-
In a 250mL three-necked flask, add 27.2mL of 98.3% sulfuric acid and cool to 0°C with an ice-water bath.
-
With magnetic stirring, add 25.0g of this compound in six portions, maintaining the temperature below 15°C.
-
Allow the reaction to warm naturally, then slowly heat to 55°C and maintain this temperature for 7 hours.
-
After the reaction is complete, slowly pour the reaction solution into 195mL of ice water.
-
Extract the aqueous solution with 195mL of chloroform, followed by two additional extractions with 52mL of chloroform each.
-
Combine the organic phases and dry with 7.5g of anhydrous magnesium sulfate.
-
Distill the organic phase to remove most of the chloroform.
-
Add 99mL of petroleum ether to precipitate the product.
-
Filter the solid by suction and dry to obtain white crystals of 5-chloro-1-methyl-4-nitroimidazole.
-
Yield: 21.0g (93.3%)
-
Purity: 99.4% (HPLC)
-
Melting Point: 146-148°C
-
Method B: Proposed Direct Nitration with Sodium Nitrate
-
In a suitable reaction vessel, dissolve 5-chloro-1-methylimidazole in a solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a stoichiometric amount of sodium nitrate in portions, carefully controlling the temperature.
-
Allow the reaction to proceed for a set time, monitoring the progress by techniques such as TLC or HPLC.
-
Upon completion, quench the reaction by pouring it onto ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent to achieve the desired purity.
Mandatory Visualizations
Caption: Comparative workflow of two synthesis routes for 5-chloro-1-methyl-4-nitroimidazole.
Caption: Key factors influencing the selection of an industrial synthesis route.
Conclusion
The selection of an optimal synthesis route for 5-chloro-1-methyl-4-nitroimidazole requires a multifaceted analysis that extends beyond simple reagent costs. The patented method involving the formation of This compound presents a compelling case for industrial application due to its high reported yield and purity, alongside claims of environmental benefits.[2] While a direct nitration approach using sodium nitrate may appear simpler and utilizes a less expensive primary nitrating agent, the lack of a well-established protocol for this specific substrate and the potentially lower yield could offset these advantages.
For researchers and drug development professionals, the nitrate salt intermediate method offers a well-documented and high-yielding pathway. However, for large-scale industrial production, a thorough process optimization and a detailed economic analysis of the direct nitration method with sodium nitrate would be a worthwhile endeavor to definitively determine the most cost-effective and efficient synthesis route.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-クロロ-1-メチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloro-1-methylimidazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. indiamart.com [indiamart.com]
A Comparative Safety Profile: 5-Chloro-1-methylimidazole Nitrate vs. Traditional Nitrating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of 5-Chloro-1-methylimidazole nitrate and traditional nitrating agents, primarily mixtures of nitric acid and sulfuric acid (mixed acid). The information is intended to assist researchers in making informed decisions regarding the selection of nitrating agents for their work.
Executive Summary
Hazard Classification and Safety Data
A direct comparison of quantitative safety data is challenging due to the limited availability of specific data for this compound. The following tables summarize the available information.
Table 1: GHS Hazard Comparison
| Hazard Statement | This compound | Traditional Nitrating Agents (e.g., Nitric Acid) |
| Acute Toxicity (Oral) | Harmful if swallowed | Fatal if swallowed or in contact with skin |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Fatal if swallowed or in contact with skin |
| Acute Toxicity (Inhalation) | Harmful if inhaled | May be fatal if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation | Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye damage |
| Oxidizing Properties | Not explicitly classified as an oxidizer, but should be kept away from oxidants[1] | Strong oxidizer, may cause or intensify fire |
Table 2: Physical and Thermal Hazard Comparison
| Property | This compound | Traditional Nitrating Agents (Mixed Acid) |
| Physical State | White to off-white solid | Colorless to yellowish liquid |
| Thermal Stability | Stable at room temperature, decomposes at high temperatures[1] | Nitric acid decomposes above 68°C[2]. Mixed acids can undergo exothermic decomposition, leading to thermal runaway[3][4]. |
| Exothermic Reactions | Nitration reaction is exothermic and requires temperature control | Nitration reactions are highly exothermic and require careful temperature management to prevent runaway reactions[3]. |
| Impact Sensitivity | No data available | Generally low, but can be increased by contaminants[5]. |
Experimental Protocols and Methodologies
Nitration using this compound
An experimental protocol for the use of this compound in a nitration reaction is described in a patent for the preparation of 5-chloro-1-methyl-4-nitroimidazole[1].
Methodology:
-
Reaction Setup: A three-necked flask equipped with magnetic stirring is charged with concentrated sulfuric acid (98.3%).
-
Cooling: The flask is cooled to 0°C using an ice-water bath.
-
Addition of Nitrating Agent: this compound is added portion-wise to the sulfuric acid, ensuring the temperature is maintained below 15°C.
-
Reaction: The mixture is allowed to warm to room temperature and then slowly heated to 55°C. The reaction is held at this temperature for 7 hours.
-
Quenching: The reaction mixture is slowly poured into ice water.
-
Extraction: The aqueous solution is extracted with chloroform.
-
Workup: The organic phases are combined, dried with anhydrous magnesium sulfate, and the solvent is removed by distillation. The product is then precipitated, filtered, and dried.
This protocol indicates that the nitration reaction using this compound is exothermic and requires careful temperature control, particularly during the initial addition.
Nitration using Traditional Mixed Acid
Nitration with a mixture of nitric acid and sulfuric acid is a standard procedure in organic synthesis.
General Methodology:
-
Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath, and concentrated nitric acid is added slowly with stirring.
-
Addition of Substrate: The organic substrate is added dropwise to the cold nitrating mixture at a rate that maintains the desired reaction temperature.
-
Reaction: The reaction is stirred at a controlled temperature for a specified period.
-
Quenching: The reaction mixture is poured onto crushed ice.
-
Isolation: The product is isolated by filtration or extraction.
The high exothermicity of mixing the acids and the nitration reaction itself necessitates strict temperature control to prevent runaway reactions, which can lead to violent decompositions and explosions[3][6][7].
Visualizing Workflows and Hazards
To better understand the processes and associated risks, the following diagrams are provided.
Caption: General experimental workflow for a nitration reaction.
Caption: Key hazards associated with traditional nitrating agents.
Discussion of Safety Profiles
Traditional Nitrating Agents (Mixed Acid):
The primary safety concerns with traditional nitrating agents are their high corrosivity, reactivity, and the strongly exothermic nature of nitration reactions[3]. Accidental contact can cause severe chemical burns[8]. The mixing of nitric acid with organic compounds can lead to violent reactions, and numerous laboratory accidents have been reported due to improper handling, including the mixing of incompatible waste streams[6][7][9]. The risk of thermal runaway is a significant concern, especially in large-scale reactions, and can result in explosions if not properly controlled[3].
This compound:
As a solid, this compound may offer handling advantages over corrosive liquid acids, reducing the risk of splashes and spills. The GHS classification indicates it is a hazardous substance, causing irritation and harm upon contact or ingestion, but it is not classified as corrosive in the same manner as concentrated mineral acids. The described experimental protocol shows that the reaction is exothermic and requires careful temperature control, similar to traditional methods. However, the use of a solid reagent that is added in portions may provide better control over the reaction rate and heat generation compared to the addition of a liquid substrate to a large volume of highly reactive mixed acid. The patent describing its use claims the process is "environmentally friendly and green" by reducing the emission of harmful nitrogen oxides, which could imply a more controlled reaction with fewer hazardous byproducts[1].
Conclusion
While this compound is a hazardous chemical, its use as a nitrating agent, as described in the available literature, may present a more controlled safety profile compared to traditional nitrating agents like mixed acid. The primary advantages appear to be its solid form, which can mitigate some handling risks, and the potential for a more controlled reaction, possibly reducing the risk of thermal runaway and the formation of hazardous byproducts.
However, the lack of comprehensive, publicly available quantitative safety data for this compound necessitates a cautious approach. Researchers should conduct a thorough risk assessment before using this compound and adhere to strict safety protocols, including the use of appropriate personal protective equipment and measures for temperature control. Traditional nitrating agents, while having well-documented and significant hazards, also have well-established handling procedures and safety measures that have been developed over many years of use. The choice of nitrating agent will ultimately depend on the specific requirements of the reaction, the scale of the synthesis, and the risk mitigation strategies available to the researcher.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. Thermal-hydraulic characteristics of nitric acid: An experimental and numerical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icheme.org [icheme.org]
- 4. aidic.it [aidic.it]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. nanophys.kth.se [nanophys.kth.se]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. osha.gov [osha.gov]
- 9. depts.ttu.edu [depts.ttu.edu]
Safety Operating Guide
Safe Disposal of 5-Chloro-1-methylimidazole Nitrate: A Procedural Guide
For Immediate Implementation by Laboratory and Chemical Handling Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Chloro-1-methylimidazole nitrate. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes serious eye damage.[1]
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for making informed decisions during handling and disposal.
| Property | Value | Source |
| Molecular Formula | C4H6ClN3O3 | [1] |
| Molecular Weight | 179.56 g/mol | [1] |
| Appearance | White or off-white crystalline solid | [2] |
| Solubility in Water | Poorly soluble | [2] |
| Melting Point | 141-143 °C | |
| GHS Hazard Statements | H302, H312, H318, H332 | [1] |
Disposal Operations Plan: A Step-by-Step Protocol
The primary recommended method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility. This compound's halogenated nature necessitates specific incineration conditions to prevent the formation of toxic byproducts.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
-
2. Waste Collection and Storage:
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate GHS hazard pictograms (e.g., skull and crossbones, corrosion).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
3. Spill Management Protocol:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate emergency response personnel immediately.
-
Restrict access to the area.
-
Await the arrival of trained hazardous waste responders.
-
4. Transportation and Final Disposal:
-
Transportation: The transportation of the hazardous waste container must be done in compliance with all local, state, and federal regulations. A licensed hazardous waste transporter must be used.
-
Disposal Method: The designated disposal method is incineration.
-
The incineration facility must be equipped with scrubbers and afterburners to neutralize acidic gases (such as hydrogen chloride) and other hazardous decomposition products that may form.
-
For waste containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100°C to ensure complete destruction.
-
Experimental Protocol for Neutralization (for research purposes only, not for routine disposal):
While high-temperature incineration is the standard disposal method, research into chemical neutralization methods for halogenated organic compounds is ongoing. A potential, though not standard, experimental approach for the degradation of similar compounds involves alkaline hydrolysis. This is not a recommended disposal procedure and should only be conducted on a small scale by trained professionals for research purposes.
Objective: To investigate the degradation of this compound via alkaline hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent to aid solubility)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter
-
Appropriate analytical instrumentation to monitor the reaction (e.g., HPLC, GC-MS)
Procedure:
-
In a fume hood, dissolve a small, known quantity of this compound in the chosen solvent system in the round-bottom flask.
-
Slowly add an excess of the sodium hydroxide solution to the flask while stirring.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by taking aliquots for analysis at regular intervals.
-
After the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the resulting solution with a suitable acid (e.g., dilute hydrochloric acid).
-
Analyze the final mixture to identify the degradation products.
-
Dispose of the final reaction mixture as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 5-Chloro-1-methylimidazole nitrate
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Chloro-1-methylimidazole nitrate. It is intended for researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4531-53-7
-
Molecular Formula: C4H6ClN3O3
Hazard Summary
This compound is a chemical that poses significant health risks. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye damage.[1] As a nitrate compound, it is also a strong oxidizer and may intensify fires.[2]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][3] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[5][6] | To protect against serious eye damage from splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves (nitrile is recommended) must be worn.[2][5] Consider double-gloving.[5] | To prevent skin absorption and irritation.[1][4] |
| Body Protection | A laboratory coat must be worn, fully buttoned.[5] For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[7] | To protect the skin from contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to limit dust and vapor inhalation.[2][5] If a fume hood is not available, a full-face respirator with multi-purpose combination respirator cartridges is necessary.[2] | To prevent inhalation of the harmful substance.[1] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[5] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.[5]
- Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
- Gather all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
- Don the appropriate PPE as outlined in the table above.
- Conduct all manipulations of this compound, especially weighing and transferring of the solid, within the chemical fume hood to minimize inhalation exposure.[2]
- Avoid the formation of dust.[5]
- Keep the container tightly closed when not in use.
- Avoid contact with skin, eyes, and clothing.[2]
- Wash hands thoroughly after handling, even if gloves were worn.[5]
3. In Case of Exposure or Spill:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[9]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
- Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled solid. Place the absorbed material into a suitable, labeled container for disposal.[8][10] Ensure adequate ventilation.
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be considered hazardous waste.
-
Waste Collection: Dispose of solutions and contaminated solids in a designated, labeled hazardous waste container.[2] The container should be kept closed at all times.
-
Waste Disposal: The disposal of this compound must be handled by a certified chemical waste management company. Do not dispose of this chemical down the drain or in regular trash.[8][10] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 5-chloro-1-methyl-1H-imidazolium nitrate | C4H6ClN3O3 | CID 44149182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. CAS # 4531-53-7, 5-Chloro-1-methyl-1H-imidazole nitrate, 1-Methyl-5-chloroimidazole nitrate - chemBlink [chemblink.com]
- 4. lobachemie.com [lobachemie.com]
- 5. purdue.edu [purdue.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
